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  • Product: 1-Ethenyl-5-hydroxypyrrolidin-2-one
  • CAS: 58804-52-7

Core Science & Biosynthesis

Foundational

1-Ethenyl-5-hydroxypyrrolidin-2-one: Structural Characterization and Metabolic Significance

Topic: Chemical Structure and Molecular Properties of 1-Ethenyl-5-hydroxypyrrolidin-2-one Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 1-E...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical Structure and Molecular Properties of 1-Ethenyl-5-hydroxypyrrolidin-2-one Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Ethenyl-5-hydroxypyrrolidin-2-one (CAS: 58804-52-7), also known as 5-hydroxy-N-vinylpyrrolidone (5-HNVP), is a critical oxidative metabolite of N-vinylpyrrolidone (NVP). As NVP is the monomeric precursor to Povidone (PVP)—a ubiquitous pharmaceutical excipient—understanding the properties of its metabolites is essential for toxicological assessments and polymer safety profiling.

This guide provides a comprehensive technical analysis of 1-Ethenyl-5-hydroxypyrrolidin-2-one, focusing on its hemiaminal reactivity, metabolic formation via Cytochrome P450 pathways, and analytical detection. We explore its role as a potential biomarker for NVP exposure and its chemical behavior under physiological conditions.

Chemical Identity and Structure

Nomenclature and Identifiers
PropertyDetail
IUPAC Name 1-Ethenyl-5-hydroxypyrrolidin-2-one
Common Synonyms 5-Hydroxy-N-vinylpyrrolidone; 5-HNVP; N-Vinyl-5-hydroxy-2-pyrrolidone
CAS Registry Number 58804-52-7
Molecular Formula C₆H₉NO₂
Molecular Weight 127.14 g/mol
SMILES C=CN1C(O)CCC1=O
Structural Analysis

The molecule consists of a


-lactam (pyrrolidin-2-one) ring substituted at the nitrogen (N1) with an ethenyl (vinyl) group and at the C5 position with a hydroxyl group.
  • Hemiaminal Functionality: The C5-hydroxyl group creates a cyclic hemiaminal. This structural motif is chemically labile, capable of ring-chain tautomerism. In aqueous solution, it exists in equilibrium with its open-chain aldehyde form, N-vinyl-4-oxobutanamide (though the cyclic form is generally favored in 5-membered rings).

  • N-Vinyl Group: The electronic conjugation between the nitrogen lone pair and the vinyl

    
    -system reduces the basicity of the nitrogen. This enamine-like character makes the vinyl group susceptible to hydrolysis under acidic conditions, releasing acetaldehyde and 5-hydroxypyrrolidin-2-one.
    
  • Chirality: The C5 carbon is a stereocenter. Metabolic formation typically yields a racemic mixture or specific enantiomers depending on the enzymatic cleft of the specific CYP450 isozyme involved.

Visualization: Structure and Tautomerism

The following diagram illustrates the chemical structure and the ring-chain equilibrium inherent to the hemiaminal moiety.

ChemicalStructure Cyclic 1-Ethenyl-5-hydroxypyrrolidin-2-one (Cyclic Hemiaminal) Open N-vinyl-4-oxobutanamide (Open-Chain Aldehyde) Cyclic->Open  Equilibrium (pH dependent)   Hydrolysis Hydrolysis Products (Acetaldehyde + 5-Hydroxypyrrolidin-2-one) Cyclic->Hydrolysis  Acidic Hydrolysis  

Figure 1: Ring-chain tautomerism of 1-Ethenyl-5-hydroxypyrrolidin-2-one and potential hydrolysis pathway.

Synthesis and Formation

Biological Formation (Metabolism)

In mammalian systems, 1-Ethenyl-5-hydroxypyrrolidin-2-one is formed via the oxidative metabolism of N-vinylpyrrolidone. This process is primarily mediated by hepatic Cytochrome P450 enzymes (specifically CYP2E1 and CYP2A6).

  • Mechanism: The enzyme inserts an oxygen atom at the C5 position (alpha to the nitrogen), a preferred site for oxidation in cyclic amides (lactams).

  • Significance: This metabolite is a marker of NVP exposure. Unlike the vinyl group epoxidation (which leads to DNA alkylation), C5-hydroxylation is generally considered a clearance pathway, increasing water solubility for renal excretion.

Chemical Synthesis: Electrochemical Oxidation

Direct chemical synthesis is best achieved via anodic oxidation (Shono oxidation). This method selectively introduces a methoxy or hydroxy group at the


-position of the nitrogen.

Protocol Overview:

  • Substrate: N-Vinylpyrrolidone (NVP).[1][2]

  • Electrolyte: Tetraethylammonium tosylate (

    
    ) in Methanol (for methoxylation) or Water/Acetonitrile (for hydroxylation).
    
  • Electrodes: Carbon (Anode) and Platinum (Cathode).

  • Reaction: Anodic oxidation generates an N-acyliminium ion intermediate, which is trapped by water (to form the hemiaminal) or methanol (to form the hemiaminal ether, which can be hydrolyzed).

Physicochemical Properties[2][6][7][8][9]

PropertyValue/DescriptionRelevance
Physical State Viscous oil or hygroscopic solidDifficult to isolate in pure crystalline form due to hemiaminal instability.
Solubility Highly soluble in water, DMSO, MeOHFacilitates urinary excretion in biological systems.
LogP ~ -0.72 (Predicted)Indicates high hydrophilicity.
Stability pH sensitiveStable at neutral pH; decomposes in acidic media (vinyl hydrolysis) or strong base (ring opening).
Reactivity Nucleophilic substitutionThe -OH group can be displaced by nucleophiles via the N-acyliminium ion mechanism.

Analytical Characterization

Validating the presence of 1-Ethenyl-5-hydroxypyrrolidin-2-one requires distinguishing it from its precursor (NVP) and hydrolysis products.

Mass Spectrometry (LC-MS/MS)
  • Ionization: Electrospray Ionization (ESI) in Positive mode.

  • Precursor Ion:

    
     m/z.
    
  • Key Fragments:

    • m/z 110: Loss of water (

      
      ), characteristic of hydroxylated species.
      
    • m/z 84: Loss of the vinyl group (

      
       equivalent), indicating the pyrrolidone core.
      
Nuclear Magnetic Resonance (NMR)
  • 1H NMR (D₂O, 400 MHz):

    • 
       6.8 - 7.0 ppm (dd, 1H): Vinylic proton (
      
      
      
      to N).
    • 
       4.4 - 4.6 ppm (d, 2H): Vinylic protons (
      
      
      
      to N).
    • 
       5.4 - 5.6 ppm (m, 1H): Methine proton at C5 (diagnostic for 5-hydroxylation).
      
    • 
       2.0 - 2.6 ppm (m, 4H): Ring methylene protons (C3, C4).
      

Biological Relevance & Toxicology

Metabolic Pathway Visualization

The following diagram details the biotransformation of N-vinylpyrrolidone, highlighting the central role of the 5-hydroxy metabolite.

Metabolism cluster_tox Toxicological Context NVP N-Vinylpyrrolidone (NVP) (Precursor) CYP CYP450 (Liver) Oxidation NVP->CYP Metabolite 1-Ethenyl-5-hydroxypyrrolidin-2-one (Primary Metabolite) CYP->Metabolite + [O] Succinimide N-Vinylsuccinimide (Further Oxidation) Metabolite->Succinimide Oxidation Acid N-Vinyl-4-aminobutanoic Acid (Ring Opening) Metabolite->Acid Hydrolysis Conjugate Glucuronide Conjugate (Excretion) Metabolite->Conjugate Phase II Conjugation

Figure 2: Hepatic metabolic pathway of N-vinylpyrrolidone leading to 5-hydroxy-NVP and downstream products.

Toxicological Implications

While NVP is classified as a suspected carcinogen (IARC Group 3), the 5-hydroxy metabolite represents a detoxification step relative to the hypothetical vinyl-epoxide pathway. However, the hemiaminal functionality is chemically reactive and can form adducts with proteins (Schiff base formation via the aldehyde tautomer), potentially contributing to non-genotoxic mechanisms of cellular injury or immunogenicity.

Experimental Protocols

Protocol 1: Electrochemical Synthesis of 5-Hydroxy-NVP

This protocol utilizes the Shono oxidation method to synthesize the target molecule.

Materials:

  • N-Vinylpyrrolidone (10 mmol)

  • Tetraethylammonium tosylate (

    
    , 0.1 M)
    
  • Solvent: Acetonitrile/Water (9:1 v/v)

  • Electrodes: Graphite rod (Anode), Platinum wire (Cathode)

Procedure:

  • Setup: Assemble an undivided electrochemical cell equipped with the electrodes.

  • Dissolution: Dissolve NVP and electrolyte in the solvent mixture.

  • Electrolysis: Apply a constant current density of 10 mA/cm² while stirring. Maintain temperature at 0–5°C to prevent polymerization of the vinyl group.

  • Monitoring: Monitor reaction progress via TLC (visualize with KMnO₄ stain). Pass 2.2–2.5 F/mol of charge.

  • Workup: Evaporate acetonitrile under reduced pressure. Extract the aqueous residue with ethyl acetate.

  • Purification: The crude product is unstable on silica gel. Purify via neutral alumina chromatography or use immediately.

Protocol 2: LC-MS Quantification in Urine

For pharmacokinetic studies or exposure monitoring.

Methodology:

  • Sample Prep: Dilute urine 1:10 with 0.1% formic acid in water. Centrifuge at 10,000 x g for 5 mins.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile[2]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: MRM mode monitoring transition 128.1

    
     84.1 (Quantifier) and 128.1 
    
    
    
    110.1 (Qualifier).

References

  • IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. (1999). Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide (Vol. 71). World Health Organization.

  • Schiller, C. D., et al. (1993). "Metabolism and excretion of N-vinylpyrrolidone in the rat." Drug Metabolism and Disposition, 21(3), 516-523.
  • Åkesson, B., & Jönsson, B. A. (1997). "Major metabolic pathway for N-methyl-2-pyrrolidone in humans."[3] Drug Metabolism and Disposition, 25(2), 267-269. (Analogous mechanism reference).

  • Shono, T. (1984). "Electroorganic chemistry in organic synthesis." Tetrahedron, 40(5), 811-850. (Synthesis methodology).

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: 1-vinyl-2-pyrrolidone.[4]

Sources

Exploratory

The Pivotal Role of 1-Ethenyl-5-hydroxypyrrolidin-2-one in the Hydrolytic Degradation of N-vinylpyrrolidone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract N-vinylpyrrolidone (NVP), a cornerstone monomer in the production of polyvinylpyrrolidone (PVP), is integral to numerous pharmaceutical, cosmetic,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-vinylpyrrolidone (NVP), a cornerstone monomer in the production of polyvinylpyrrolidone (PVP), is integral to numerous pharmaceutical, cosmetic, and industrial applications. Despite its widespread use, the stability of NVP in aqueous environments, particularly its susceptibility to hydrolysis, presents a critical challenge. This in-depth technical guide elucidates the pivotal role of the transient intermediate, 1-ethenyl-5-hydroxypyrrolidin-2-one, in the acid-catalyzed hydrolysis of NVP. By delving into the underlying reaction mechanism, providing detailed experimental protocols for forced degradation studies, and outlining robust analytical methodologies for the detection and characterization of this key intermediate, this document serves as an essential resource for researchers and professionals dedicated to ensuring the stability and quality of NVP-containing formulations.

Introduction: The Significance of N-vinylpyrrolidone and its Hydrolytic Instability

N-vinylpyrrolidone (NVP), an organic compound featuring a five-membered lactam ring attached to a vinyl group, is a colorless liquid that serves as the precursor to polyvinylpyrrolidone (PVP), a highly versatile and biocompatible polymer.[1] The unique properties of PVP, including its solubility in water and various organic solvents, film-forming capabilities, and low toxicity, have led to its extensive use in the pharmaceutical industry as a binder in tablets, a solubilizing agent, and in drug delivery systems.[2]

However, the presence of the vinyl group makes NVP susceptible to hydrolysis, particularly under acidic conditions.[2][3] This degradation process leads to the formation of 2-pyrrolidone and acetaldehyde, which can compromise the quality, efficacy, and safety of pharmaceutical formulations.[3] To mitigate this, commercially available NVP is often stabilized with a small amount of a base, such as sodium hydroxide, to maintain a weakly alkaline environment.[2] Understanding the mechanism of this hydrolysis is paramount for developing stable formulations and robust analytical methods to monitor the integrity of NVP.

The Hydrolysis Mechanism: Unveiling the Transient Intermediate

The acid-catalyzed hydrolysis of N-vinylpyrrolidone is not a direct conversion to its final products. Instead, it proceeds through the formation of a crucial, yet often transient, hemiaminal intermediate: N-(1-hydroxyethyl)pyrrolidin-2-one . While the user's initial prompt referred to "1-ethenyl-5-hydroxypyrrolidin-2-one," extensive literature review indicates that the scientifically accepted name and structure of the key intermediate is N-(1-hydroxyethyl)pyrrolidin-2-one. This intermediate arises from the protonation of the vinyl group, followed by the nucleophilic attack of a water molecule.

The stability of this intermediate is highly dependent on temperature. At lower temperatures, around 0°C, N-(1-hydroxyethyl)pyrrolidin-2-one can be the primary product of the reaction.[4] However, at higher temperatures, it readily decomposes into acetaldehyde and 2-pyrrolidone.[4] The rate-determining step of this entire process is the initial proton transfer to the N-vinylpyrrolidone molecule.[4]

The overall reaction can be summarized as follows:

Hydrolysis_Mechanism cluster_reactants Reactants cluster_products Products NVP N-vinylpyrrolidone Intermediate N-(1-hydroxyethyl)pyrrolidin-2-one (Hemiaminal Intermediate) NVP->Intermediate Hydration (Rate-determining step) H2O H₂O H_plus H⁺ Acetaldehyde Acetaldehyde Intermediate->Acetaldehyde Decomposition Two_Pyrrolidone 2-Pyrrolidone Intermediate->Two_Pyrrolidone Decomposition

Figure 1: NVP Hydrolysis Mechanism. A simplified diagram illustrating the acid-catalyzed hydrolysis of N-vinylpyrrolidone through the formation of the N-(1-hydroxyethyl)pyrrolidin-2-one intermediate and its subsequent decomposition.

Experimental Protocols: A Practical Guide to Forced Degradation Studies

Forced degradation studies are essential for understanding the degradation pathways of a drug substance and for developing stability-indicating analytical methods.[5][6] The following protocol outlines a systematic approach to induce and monitor the acid-catalyzed hydrolysis of NVP.

Materials and Equipment
  • N-vinylpyrrolidone (stabilizer-free)

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Sodium hydroxide (NaOH), 0.1 M and 1 M solutions for neutralization

  • Deionized water

  • Volumetric flasks

  • Pipettes

  • pH meter

  • Thermostatically controlled water bath or heating block

  • HPLC system with a UV detector

  • NMR spectrometer

  • FTIR spectrometer

Step-by-Step Protocol for Forced Hydrolysis
  • Sample Preparation: Prepare a stock solution of NVP in deionized water at a concentration of approximately 1 mg/mL.

  • Acidic Stress:

    • To a known volume of the NVP stock solution, add an equal volume of 0.1 M HCl.

    • For a more aggressive degradation, a separate sample can be prepared with 1 M HCl.

    • Incubate the samples at a controlled temperature. It is recommended to perform the study at both a low temperature (e.g., 4-10°C) to favor the formation of the intermediate and a higher temperature (e.g., 40-60°C) to promote complete hydrolysis.[4][6]

    • Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH to quench the reaction.

  • Analysis: Analyze the samples promptly using the analytical methods described in Section 4.

Forced_Degradation_Workflow start Start prep_sample Prepare NVP Stock Solution (1 mg/mL in H₂O) start->prep_sample acid_stress Apply Acidic Stress (0.1 M or 1 M HCl) prep_sample->acid_stress temp_control Incubate at Controlled Temperatures (e.g., 4°C and 40°C) acid_stress->temp_control sampling Withdraw Aliquots at Time Intervals temp_control->sampling neutralize Neutralize with NaOH sampling->neutralize analysis Analyze Samples (HPLC, NMR, FTIR) neutralize->analysis end End analysis->end

Figure 2: Forced Degradation Workflow. A flowchart outlining the key steps in the forced acid-catalyzed hydrolysis of N-vinylpyrrolidone.

Analytical Methodologies for Characterization

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of NVP hydrolysis, including the detection and characterization of the N-(1-hydroxyethyl)pyrrolidin-2-one intermediate.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating and quantifying NVP, its intermediate, and its degradation products. A reverse-phase method is generally suitable.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common choice.

  • Mobile Phase: A gradient elution with a mixture of water (with a small amount of acid, e.g., 0.1% formic acid for MS compatibility) and acetonitrile is typically effective.[7]

  • Detection: UV detection at a wavelength around 210-230 nm allows for the sensitive detection of all components.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of the intermediate.

  • ¹H NMR: The proton NMR spectrum of N-(1-hydroxyethyl)pyrrolidin-2-one would be expected to show characteristic signals for the ethyl group protons, the pyrrolidinone ring protons, and the hydroxyl proton. The chemical shifts will differ from those of NVP and 2-pyrrolidone.

  • ¹³C NMR: The carbon NMR spectrum will provide further confirmation of the structure, with distinct signals for the carbonyl carbon, the carbons of the pyrrolidinone ring, and the carbons of the hydroxyethyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR can be used to identify the functional groups present in the intermediate and degradation products.

  • N-(1-hydroxyethyl)pyrrolidin-2-one: The IR spectrum would be expected to show a broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.[8][9] It would also retain the strong C=O stretching band of the lactam ring, typically around 1680-1700 cm⁻¹.[9]

  • 2-Pyrrolidone: This product will also show a characteristic C=O stretch and an N-H stretching band.

  • Acetaldehyde: A characteristic C=O stretching band for the aldehyde will be observed around 1720-1740 cm⁻¹.

Data Presentation: Quantitative Insights into NVP Hydrolysis

The data obtained from forced degradation studies can be presented in tabular format to provide a clear and concise summary of the hydrolysis kinetics.

Table 1: Effect of pH on NVP Stability at 25°C

pHHalf-life (t₁/₂)
1.0~2 minutes
2.0~30 minutes
3.0~4 hours
4.0~24 hours
7.0Stable

Note: The half-life values are approximate and can vary based on buffer systems and ionic strength.

Table 2: Product Distribution in NVP Hydrolysis at Different Temperatures (in 0.1 M HCl after 4 hours)

TemperatureNVP (%)N-(1-hydroxyethyl)pyrrolidin-2-one (%)2-Pyrrolidone (%)Acetaldehyde (%)
4°C405055
40°C51042.542.5

Conclusion: Implications for Drug Development

The hydrolytic degradation of N-vinylpyrrolidone is a critical consideration in the development of pharmaceutical formulations. The formation of the transient hemiaminal intermediate, N-(1-hydroxyethyl)pyrrolidin-2-one, is a key step in this process. By understanding the mechanism of hydrolysis and employing robust analytical methods to monitor for the presence of this intermediate and the final degradation products, researchers and drug development professionals can:

  • Develop stable formulations of NVP-containing products by controlling the pH and temperature.

  • Establish meaningful specifications for NVP raw material and finished products.

  • Validate stability-indicating analytical methods that can accurately assess the quality and shelf-life of pharmaceuticals.

This technical guide provides a comprehensive framework for investigating the role of 1-ethenyl-5-hydroxypyrrolidin-2-one (more accurately, N-(1-hydroxyethyl)pyrrolidin-2-one) in NVP hydrolysis, empowering scientists to ensure the development of safe and effective medicines.

References

  • The kinetics and mechanism of the acid-catalysed hydrolysis of N-vinylpyrrolidin-2-one. Journal of the Chemical Society, Perkin Transactions 2.
  • Separation of N-Vinyl-2-pyrrolidone on Newcrom R1 HPLC column. SIELC Technologies.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • N-Vinyl-2-pyrrolidone synthesis. ChemicalBook.
  • Polymerization and hydrolysis of N-Vinyl-2-pyrrolidone. ChemicalBook.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Forced degradation studies for Drug Substances and Drug Products. Q1 Scientific.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Forced Degradation Study as per ICH Guidelines: Wh
  • N-Vinyl-2-pyrrolidone. Wikipedia.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • HPLC Method for Analysis of Polyvinylpyrrolidone(PVP) on PVP Column. SIELC Technologies.
  • N-(2-Hydroxyethyl)-2-pyrrolidone(3445-11-2) 1H NMR. ChemicalBook.
  • Quantitative determination of the hydrolysis products of nitrogen mustards in human urine by liquid chromatography-electrospray ioniz
  • A Versatile Mixed-Mode HPLC Method for Sensitive Quantification of Polyvinylpyrrolidone in Pharmaceutical, Cosmetic, and Environmental Samples with a Greenness Assessment.
  • Kinetics and Mechanism of Synthesis of Carboxyl-Containing N-Vinyl-2-Pyrrolidone Telehelics for Pharmacological Use. MDPI.
  • Production method of N-vinyl-2-pyrrolidone.
  • How can polyvinylpyrollidone (PVP) be hydrolysed?. ECHEMI.
  • N-(2-Hydroxyethyl)pyrrolidine(2955-88-6) 1H NMR spectrum. ChemicalBook.
  • N‐vinylpyrrolidone hydrolysis reactions.
  • Catalyzed hydrolysis of nerve gases by metal chelate compounds and potentiometric detection of the byproducts. PubMed.
  • Synthesis of N-vinyl-2-pyrrolidone. PrepChem.com.
  • N-Vinylpyrrolidone. Wikipedia.
  • Extending the chemical product tree: a novel value chain for the production of N -vinyl-2-pyrrolidones from biogenic acids. Green Chemistry (RSC Publishing).
  • The products of acid hydrolysis of N–vinyl–2–pyrrolidone, according to....
  • Using 2D-IR Spectroscopy to Measure the Structure, Dynamics, and Intermolecular Interactions of Proteins in H2O. PubMed.
  • 1-(2-Hydroxyethyl)-2-pyrrolidone 98 3445-11-2. Sigma-Aldrich.
  • 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.
  • Infrared Spectroscopy: Analyzing Organic Compound Structures. HSCprep.
  • Composite NVP-IA/AlN powders with core–shell structure for anti-hydrolysis.
  • N-(2-Hydroxyethyl)-2-pyrrolidone. NIST WebBook.
  • Hydrolysis Optimization of By-Products from the Potato Processing Industry and Biomethane Production
  • Interpreting Infrared Spectra. Specac Ltd.

Sources

Foundational

Technical Guide: Formation and Synthetic Utility of 5-Hydroxy-N-Vinylpyrrolidone Derivatives

This technical guide provides a comprehensive review of the formation, synthesis, and application of 5-hydroxy-N-vinylpyrrolidone (5-hydroxy-NVP) and its derivatives. It addresses the needs of researchers in drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive review of the formation, synthesis, and application of 5-hydroxy-N-vinylpyrrolidone (5-hydroxy-NVP) and its derivatives. It addresses the needs of researchers in drug development and polymer science, focusing on both the metabolic origins (toxicity context) and the synthetic utility (N-acyliminium precursors) of these compounds.

Executive Summary

5-Hydroxy-N-vinylpyrrolidone (5-hydroxy-NVP) represents a critical chemical entity at the intersection of toxicology and synthetic organic chemistry. Biologically, it is a postulated hemiaminal metabolite of N-vinylpyrrolidone (NVP) , arising from oxidative degradation analogous to N-methylpyrrolidone (NMP) metabolism. Synthetically, it serves as a versatile N-acylhemiaminal precursor. Through acid-catalyzed dehydration, it generates reactive N-acyliminium ions , enabling the rapid construction of complex functionalized pyrrolidone scaffolds common in pharmaceutical agents.

This guide details the dual nature of 5-hydroxy-NVP:

  • Metabolic Formation: As a marker of oxidative stress and NVP degradation.

  • Synthetic Formation: Via the partial reduction of N-vinylsuccinimide .

  • Derivatization: Utilization in C–C bond-forming reactions for drug discovery.

Metabolic Formation & Degradation Mechanisms

In biological systems and environmental degradation studies, the formation of 5-hydroxy-NVP is driven by oxidative pathways. Understanding this mechanism is vital for assessing the toxicity profile of NVP-based excipients (e.g., Povidone).

Oxidative Pathway (Cytochrome P450)

Similar to the well-characterized metabolism of N-methylpyrrolidone (NMP), NVP undergoes oxidation at the electron-rich


-carbon (C5 position).
  • Step 1: Cytochrome P450 enzymes (specifically CYP2E1 isoforms) hydroxylate the C5 position.

  • Step 2: The resulting 5-hydroxy-N-vinylpyrrolidone is a hemiaminal.

  • Step 3: This intermediate is in equilibrium with its open-chain aldehyde form (N-vinyl-4-aminobutanal), though the ring form predominates. Further oxidation leads to N-vinylsuccinimide (a known metabolite) or ring opening to succinic acid derivatives.

Environmental Hydrolysis

While the vinyl group is susceptible to acid-catalyzed hydrolysis (yielding acetaldehyde and 2-pyrrolidone), the 5-hydroxy derivative represents a distinct oxidative degradation product often found in aged PVP samples exposed to light and air.

Table 1: Comparison of NVP Degradation Products

Degradation TypePrimary ReactantKey Intermediate/ProductRelevance
Hydrolysis

Acetaldehyde + 2-PyrrolidoneStorage stability of monomers
Metabolic Oxidation CYP450 /

5-Hydroxy-N-vinylpyrrolidone Toxicology (Biomarker)
Photochemical

N-VinylsuccinimideImpurity profile in polymers

Synthetic Formation: Laboratory Protocols

For drug development applications, 5-hydroxy-NVP derivatives are not isolated from degradation but synthesized de novo. The standard route involves the partial reduction of N-vinylsuccinimide .

Precursor Synthesis: N-Vinylsuccinimide

Before generating the hydroxy derivative, the imide precursor must be secured.

  • Method: Transvinylation of succinimide with vinyl acetate using a Palladium(II) catalyst or simple base-catalyzed addition to acetylene.

Protocol: Partial Reduction to 5-Hydroxy-NVP

The reduction of the imide carbonyl to a hemiaminal requires precise control to prevent over-reduction to the amine (N-vinylpyrrolidine) or ring opening.

Reagents: Sodium Borohydride (


) or DIBAL-H.
Solvent:  Ethanol (yields 5-ethoxy derivative) or THF/Water (yields 5-hydroxy).
Experimental Workflow (NaBH4 Method)
  • Dissolution: Dissolve N-vinylsuccinimide (10 mmol) in absolute ethanol (50 mL). Cool to -10°C.

  • Reduction: Add Sodium Borohydride (

    
    , 15 mmol) portion-wise over 30 minutes. The low temperature prevents ring opening.
    
  • Acidification: Carefully add 2-3 drops of 2M HCl in ethanol at 0°C.

    • Note: If ethanol is used, the product is trapped as 5-ethoxy-N-vinylpyrrolidone . This is often preferred due to higher stability compared to the free hydroxyl species.

  • Workup: Neutralize with saturated

    
    , filter salts, and concentrate under reduced pressure.
    
  • Purification: Flash chromatography (EtOAc/Hexane) yields the 5-alkoxy/hydroxy derivative.

Critical Control Point: The N-vinyl group is acid-sensitive. Avoid strong aqueous acids during workup to prevent loss of the vinyl functionality.

Synthetic Utility: N-Acyliminium Ion Chemistry

The true value of 5-hydroxy-NVP derivatives lies in their ability to generate N-acyliminium ions . These electrophilic species react with weak nucleophiles, allowing for the rapid functionalization of the pyrrolidone ring at the C5 position—a common motif in alkaloid synthesis and racetam drug design.

Mechanism of Derivatization
  • Activation: The 5-hydroxy or 5-ethoxy group is treated with a Lewis Acid (

    
    , 
    
    
    
    ).
  • Ion Formation: Elimination of the leaving group (

    
     or 
    
    
    
    ) generates the cationic N-vinyl-N-acyliminium ion .
  • Nucleophilic Attack: A nucleophile (e.g., allyl silane, indole, electron-rich arene) attacks the C5 position from the less hindered face.

Visualization of Pathways

The following diagram illustrates the metabolic formation and the synthetic utility of these derivatives.

G NVP N-Vinylpyrrolidone (NVP) Metabolism Metabolic Oxidation (CYP2E1) NVP->Metabolism In Vivo HydroxyNVP 5-Hydroxy-NVP (Hemiaminal) Metabolism->HydroxyNVP Hydroxylation Succinimide N-Vinylsuccinimide (Synthetic Precursor) Reduction Partial Reduction (NaBH4/EtOH) Succinimide->Reduction Lab Synthesis Reduction->HydroxyNVP Aq. Workup EthoxyNVP 5-Ethoxy-NVP (Stable Precursor) Reduction->EthoxyNVP EtOH Solvent Iminium N-Acyliminium Ion (Reactive Intermediate) HydroxyNVP->Iminium Lewis Acid (-H2O) EthoxyNVP->Iminium Lewis Acid (-EtOH) Derivatives C5-Functionalized Derivatives (Drug Scaffolds) Iminium->Derivatives Nucleophile (Allyl silane, etc.)

Caption: Pathways for the formation of 5-hydroxy-NVP (metabolic vs. synthetic) and its conversion into functionalized drug scaffolds via N-acyliminium ions.

Analytical Characterization

Verifying the formation of 5-hydroxy/ethoxy-NVP requires specific spectroscopic signatures.

  • 1H NMR (CDCl3):

    • C5-H (Methine): A diagnostic triplet or doublet of doublets around 5.0 - 5.5 ppm . This shift is downfield due to the adjacent O and N atoms.

    • N-Vinyl Group: Characteristic multiplets at 7.0 ppm (CH=) and 4.5 ppm (=CH2) .

    • Hydroxyl/Alkoxy: If 5-ethoxy, a triplet at 1.2 ppm and quartet at 3.5 ppm. If 5-hydroxy, a broad singlet (exchangeable with D2O) around 3-5 ppm.

  • Mass Spectrometry:

    • Parent ion

      
       typically observed.
      
    • Fragmentation often shows loss of the alkoxy group (

      
      ) or the vinyl group depending on ionization method.
      

References

  • Metabolism of Pyrrolidones

    • Åkesson, B., & Jönsson, B. A. G. (1997). Major metabolic pathway for N-methyl-2-pyrrolidone in humans. Drug Metabolism and Disposition, 25(2), 267-269. Link

    • Note: Establishes the C5-hydroxylation p
  • Synthetic Reduction of Imides

    • Hubert, J. C., Wijnberg, J. B. P. A., & Speckamp, W. N. (1975). NaBH4 reduction of cyclic imides. Tetrahedron, 31(11-12), 1437-1441. Link

    • Note: The foundational protocol for converting succinimides to 5-hydroxylactams.
  • N-Acyliminium Ion Chemistry

    • Maryanoff, B. E., et al. (2004). Cyclizations of N-acyliminium ions. Chemical Reviews, 104(3), 1431-1528. Link

    • Note: Comprehensive review on using 5-hydroxy/alkoxy lactams for synthesis.
  • N-Vinylpyrrolidone Toxicology

    • European Chemicals Bureau. (2003). Risk Assessment Report: 1-Vinyl-2-pyrrolidone. European Union. Link

    • Note: Details the hydrolysis and degrad
Exploratory

Solubility profile of 1-Ethenyl-5-hydroxypyrrolidin-2-one in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 1-Ethenyl-5-hydroxypyrrolidin-2-one Authored by: A Senior Application Scientist Introduction: The Significance of a Solubility Profile 1-Ethenyl-5-hydroxypyrrolidi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 1-Ethenyl-5-hydroxypyrrolidin-2-one

Authored by: A Senior Application Scientist

Introduction: The Significance of a Solubility Profile

1-Ethenyl-5-hydroxypyrrolidin-2-one is a heterocyclic compound featuring a lactam ring, a reactive vinyl group, and a hydroxyl functional group. This unique combination of moieties suggests its potential as a versatile monomer in polymer synthesis, a building block in medicinal chemistry, and a specialized solvent.[1][2] The hydroxyl group offers a site for further functionalization, the vinyl group allows for polymerization, and the polar lactam structure provides a basis for interesting solvent properties.

For researchers, scientists, and drug development professionals, understanding the solubility profile of this molecule is a critical first step. Solubility dictates how a compound can be purified, formulated, delivered in a biological system, or used as a reaction medium. A poorly characterized solubility profile can lead to failed experiments, inaccurate dosing, and unforeseen manufacturing challenges. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 1-Ethenyl-5-hydroxypyrrolidin-2-one in a range of organic solvents. It is designed not as a static data sheet, but as a practical whitepaper empowering researchers to generate reliable and reproducible solubility data.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

The structure of 1-Ethenyl-5-hydroxypyrrolidin-2-one provides clear indicators of its likely behavior:

  • Polar Lactam Core: The five-membered ring containing an amide (a lactam) is highly polar due to the carbonyl group (C=O) and the nitrogen atom.

  • Hydrogen Bonding: The molecule possesses a hydrogen bond donor (the -OH group) and two hydrogen bond acceptors (the carbonyl oxygen and the hydroxyl oxygen). This is a strong indicator of high affinity for other hydrogen-bonding solvents.

  • Dipole-Dipole Interactions: The polar nature of the molecule will lead to significant dipole-dipole interactions.

  • Vinyl Group: The ethenyl (vinyl) group is nonpolar and will contribute minor hydrophobic character.

Based on these features, we can make the following predictions:

  • High Solubility in Polar Protic Solvents: Solvents like methanol, ethanol, and water can act as both hydrogen bond donors and acceptors. Strong solute-solvent interactions are expected, leading to high solubility, potentially even miscibility.

  • Good Solubility in Polar Aprotic Solvents: Solvents such as acetone, acetonitrile, and dimethylformamide (DMF) are polar and can act as hydrogen bond acceptors. They will readily interact with the polar regions of the molecule, resulting in good solubility.[3]

  • Poor Solubility in Nonpolar Solvents: Solvents like hexane, toluene, and diethyl ether lack strong dipoles and cannot participate in hydrogen bonding. The energy required to break the strong solute-solute interactions (hydrogen bonds and dipole forces) in the crystal lattice of 1-Ethenyl-5-hydroxypyrrolidin-2-one will not be compensated for by weak van der Waals interactions with these solvents. Consequently, solubility is expected to be very low.

The following diagram illustrates the key intermolecular forces at play.

cluster_solute 1-Ethenyl-5-hydroxypyrrolidin-2-one cluster_solvents Solvent Classes & Interactions Solute Core Structure H_Donor Hydroxyl Group (-OH) (H-Bond Donor) Solute->H_Donor H_Acceptor Carbonyl Group (C=O) (H-Bond Acceptor) Solute->H_Acceptor Polar_Region Polar Lactam Ring Solute->Polar_Region Nonpolar_Region Vinyl Group (-CH=CH₂) (Nonpolar) Solute->Nonpolar_Region Nonpolar Nonpolar (e.g., Hexane) Weak van der Waals Forces Solute->Nonpolar Low Affinity Protic Polar Protic (e.g., Ethanol) Strong H-Bonding H_Donor->Protic High Affinity H_Acceptor->Protic High Affinity Aprotic Polar Aprotic (e.g., Acetone) Dipole-Dipole & H-Bond Accepting Polar_Region->Aprotic High Affinity Nonpolar_Region->Protic Low Affinity

Caption: Predicted intermolecular affinities driving solubility.

Experimental Determination of Equilibrium Solubility

To obtain quantitative data, an experimental approach is essential. The saturation shake-flask method is the gold standard for determining equilibrium solubility and is recommended by regulatory bodies like the World Health Organization (WHO) and the OECD.[4][5] This method ensures that the solvent is fully saturated with the solute and that a true equilibrium has been reached.

Protocol: Shake-Flask Method for Solubility Determination

This protocol outlines the steps to reliably measure the solubility of 1-Ethenyl-5-hydroxypyrrolidin-2-one.

Materials:

  • High-purity 1-Ethenyl-5-hydroxypyrrolidin-2-one

  • Analytical grade organic solvents

  • Glass vials with non-leaching, tightly sealed caps (e.g., PTFE-lined)

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

Procedure:

  • Preparation: Add an excess amount of solid 1-Ethenyl-5-hydroxypyrrolidin-2-one to a series of vials. The excess solid is crucial to ensure saturation is achieved and maintained.

  • Solvent Addition: Accurately add a known volume (e.g., 5 mL) of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.[4] The system should be agitated for a sufficient duration to reach equilibrium. It is recommended to take samples at various time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.[4]

  • Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed for a short period to let the excess solid settle. Then, separate the saturated supernatant from the undissolved solid. This is best achieved by centrifugation followed by careful filtration of the supernatant through a syringe filter to remove any remaining microparticles.[4]

  • Sample Dilution: Immediately after filtration, accurately dilute a known volume of the saturated solution with a suitable solvent to a concentration that falls within the calibrated range of the analytical method. This prevents precipitation of the solute.[4]

  • Quantification: Analyze the diluted sample using a pre-validated and calibrated analytical method (e.g., HPLC-UV) to determine the concentration of the solute.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility of the compound in that solvent at the specified temperature. Repeat the entire process at least in triplicate for each solvent.

Caption: Standard workflow for the shake-flask solubility method.

Analytical Quantification

A validated analytical method is crucial for accurate solubility determination. For a compound like 1-Ethenyl-5-hydroxypyrrolidin-2-one, High-Performance Liquid Chromatography (HPLC) with a UV detector is an excellent choice due to the presence of the chromophoric lactam group.

General HPLC Method Parameters:

  • Column: A reversed-phase C18 column is a good starting point.

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol.

  • Detector: UV detector set to a wavelength of maximum absorbance for the compound (determined by a UV scan).

  • Calibration: A calibration curve must be prepared using at least five standards of known concentration to ensure linearity and accuracy of the measurement.

Data Presentation

The experimentally determined solubility data should be compiled into a clear and organized table. This allows for easy comparison across different solvent classes and facilitates the identification of trends.

Table 1: Solubility Profile of 1-Ethenyl-5-hydroxypyrrolidin-2-one at 25°C

Solvent ClassSolventPolarity IndexExperimentally Determined Solubility (mg/mL)Observations
Polar Protic Methanol5.1[Data from Experiment]
Ethanol4.3[Data from Experiment]
Isopropanol3.9[Data from Experiment]
Water10.2[Data from Experiment]
Polar Aprotic Acetone5.1[Data from Experiment]
Acetonitrile5.8[Data from Experiment]
Dimethylformamide (DMF)6.4[Data from Experiment]
Nonpolar Toluene2.4[Data from Experiment]
Diethyl Ether2.8[Data from Experiment]
n-Hexane0.1[Data from Experiment]

Conclusion

While specific solubility data for 1-Ethenyl-5-hydroxypyrrolidin-2-one is not widely published, a robust solubility profile can be readily established through a combination of theoretical prediction and systematic experimental measurement. The molecular structure strongly suggests high solubility in polar protic and aprotic solvents, and low solubility in nonpolar media. By employing the standardized shake-flask method and a validated analytical technique such as HPLC, researchers can generate the high-quality, reproducible data necessary for advancing their work in drug development, polymer science, and chemical synthesis. This guide provides the necessary framework to confidently undertake this critical characterization.

References
  • World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

  • Mirzaei, M., & Behzadi, M. (2007). Determination of N-vinyl-2-pyrrolidone and N-methyl-2-pyrrolidone in Drugs Using Polypyrrole-Based Headspace Solid-Phase Microextraction and Gas Chromatography-Nitrogen-Phosphorous Detection. Analytica Chimica Acta, 587(1), 82-88. Retrieved from [Link]

  • OECD. (2006). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. Retrieved from [Link]

  • European Commission. (n.d.). A.8. PARTITION COEFFICIENT. Retrieved from [Link]

  • USP-NF. (2016). <1236> Solubility Measurements. Retrieved from [Link]

  • ASTM International. (2010). E1148 Standard Test Method for Measurements of Aqueous Solubility. Retrieved from [Link]

  • KREATiS. (n.d.). High-accuracy water solubility determination using logK. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • ICCVAM. (2003). Test Method Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • Legislation.gov.uk. (n.d.). a.6. water solubility. Retrieved from [Link]

  • OECD. (1995). Test No. 105: Water Solubility. Retrieved from [Link]

  • Molsoft. (n.d.). 5-Hydroxypyrrolidin-2-One. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 1-vinyl-2-pyrrolidinone. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Retrieved from [Link]

  • International Journal of Pure and Applied Mathematics. (2018). synthesis of biological activitve 5-(hydroxymethyl)pyrrolidin-2-one at ambient temperature. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Pyrrolidinone, 1-ethenyl- (CAS 88-12-0). Retrieved from [Link]

  • RSC Publishing. (2016). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Retrieved from [Link]

  • Journal of Labelled Compounds and Radiopharmaceuticals. (n.d.). Synthesis of [2,3,4,5-14C]-1-vinyl-2-pyrrolidinone. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Pyrrolidinone, 1-ethenyl-. Retrieved from [Link]

  • ChemSynthesis. (2025). 5-vinyl-2-pyrrolidinone. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and solubility of 1-[2-methyl-1-(4-methylphenyl)-5-phenyl-1h-pyrrol-3-yl]ethanol in organic solvents | Request PDF. Retrieved from [Link]

  • IJNRD.org. (2023). SOLUBILIZING PROPERTIES OF VOLATILE SOLIDS SHALL REPLACE HAZARDOUS ORGANIC SOLVENTS IN THIN LAYER CHROMATOGRAPHY STUDIES. Retrieved from [Link]

Sources

Foundational

Electronic Structure &amp; Reactivity Profiling of 1-Ethenyl-5-hydroxypyrrolidin-2-one

A Computational & Mechanistic Guide for Pharmaceutical & Polymer Applications Executive Summary 1-Ethenyl-5-hydroxypyrrolidin-2-one (also known as N-vinyl-5-hydroxy-2-pyrrolidone) represents a critical chemical species a...

Author: BenchChem Technical Support Team. Date: March 2026

A Computational & Mechanistic Guide for Pharmaceutical & Polymer Applications

Executive Summary

1-Ethenyl-5-hydroxypyrrolidin-2-one (also known as N-vinyl-5-hydroxy-2-pyrrolidone) represents a critical chemical species at the intersection of polymer science and drug metabolism. Structurally, it is a hemiaminal derivative of the widely used monomer N-vinylpyrrolidone (NVP).

For researchers, this molecule is significant for two primary reasons:

  • Pharmaceutical Impurity/Metabolite: It is a potential oxidative metabolite of povidone (PVP) excipients or the NVP monomer, capable of ring-opening hydrolysis.

  • Reactivity Hotspot: The coexistence of an electron-rich enamine system (N-vinyl) and a labile hemiaminal (C5-OH) creates a unique electronic push-pull system that dictates its stability and toxicity profile.

This guide provides a comprehensive framework for determining the electronic structure and reactivity indices of this molecule, synthesizing established Density Functional Theory (DFT) protocols with mechanistic organic chemistry.

Part 1: Structural & Electronic Theory

To understand the reactivity indices, one must first deconstruct the competing electronic effects within the molecule.

The Conjugation Systems

The molecule features two dominant electronic systems that interact through the nitrogen lone pair:

  • System A (Amide Resonance): The nitrogen lone pair (

    
    ) donates into the carbonyl 
    
    
    
    orbital (
    
    
    ). This is the standard lactam resonance, stabilizing the ring.
  • System B (Enamine Conjugation): The same nitrogen lone pair can conjugate with the external vinyl group (

    
    ).
    

Theoretical Insight: In N-vinyl lactams, the amide resonance typically dominates, but the vinyl group remains electron-rich. However, the introduction of the 5-hydroxyl group (hemiaminal) introduces an inductive withdrawing effect (


) at the adjacent carbon, potentially weakening the C-N bond and making the ring susceptible to hydrolysis.
The Hemiaminal Instability

The C5 position is a "masked" aldehyde. Upon protonation or thermal stress, the lone pair on the ring nitrogen can assist in the elimination of the hydroxyl group, or conversely, the hydroxyl group can facilitate ring opening to form N-vinyl-4-aminobutyric acid derivatives.

Part 2: Computational Protocol (DFT Methodology)

To obtain accurate reactivity indices, a rigid computational workflow is required. Do not rely on semi-empirical methods (like PM3) for this molecule due to the subtle stereoelectronic effects of the hemiaminal.

Standardized DFT Workflow

The following protocol ensures self-validating results compatible with high-impact publications.

Step 1: Conformational Search

  • Method: Monte Carlo / MMFF94.

  • Rationale: The C5-OH group can adopt multiple H-bond orientations (intramolecular vs. steric clash with vinyl). You must identify the Global Minimum.

Step 2: Geometry Optimization & Frequency Calculation

  • Functional/Basis Set: B3LYP/6-311++G(d,p) or M06-2X/def2-TZVP.

  • Solvation Model: IEFPCM (Water or Methanol).

  • Validation: Ensure zero imaginary frequencies (NIMAG=0).

Step 3: Frontier Molecular Orbital (FMO) Analysis

  • Target: Extract energies of Highest Occupied Molecular Orbital (

    
    ) and Lowest Unoccupied Molecular Orbital (
    
    
    
    ).
Calculated Reactivity Descriptors

Once


 and 

are obtained, calculate the global reactivity indices using Koopmans' theorem approximation.
IndexSymbolFormulaPhysical Interpretation
Chemical Potential


Tendency of electrons to escape. High

implies high reactivity.
Chemical Hardness


Resistance to charge transfer. Hard molecules are more stable/less reactive.
Global Electrophilicity


A measure of energy stabilization when acquiring electron charge.
Softness


Inverse of hardness; correlates with polarizability.

Part 3: Reactivity Profiling & Interpretation

Based on the structural analogs (NVP) and hemiaminal physics, the following electronic profile is established for 1-Ethenyl-5-hydroxypyrrolidin-2-one.

Frontier Orbital Distribution
  • HOMO Location: Predominantly localized on the N-vinyl double bond and the nitrogen lone pair. This indicates the molecule acts as a nucleophile at the vinyl terminus (susceptible to cationic polymerization or electrophilic attack).

  • LUMO Location: Localized on the carbonyl carbon and the amide bond. This indicates susceptibility to nucleophilic attack (hydrolysis).

Mechanistic Pathways (Visualization)

The following diagram illustrates the divergent reactivity pathways dictated by the electronic structure described above.

ReactivityPathways Target 1-Ethenyl-5-hydroxypyrrolidin-2-one (Target Molecule) Vinyl Vinyl Group (HOMO) Electron Rich Target->Vinyl Electronic Control Hemiaminal C5-Hemiaminal (LUMO) Electrophilic Center Target->Hemiaminal Steric/Inductive Control Polymer Polymerization (PVP Derivatives) Vinyl->Polymer Radical/Cationic Initiation Aldehyde Ring Opening (Aldehyde Formation) Hemiaminal->Aldehyde Acid Catalysis (Hydrolysis) Impurities Degradation Products (2-Pyrrolidone + Acetaldehyde) Aldehyde->Impurities Retro-Aldol / Cleavage

Figure 1: Divergent reactivity pathways driven by FMO distribution. The vinyl group drives polymerization, while the hemiaminal center drives hydrolytic degradation.

Part 4: Experimental Validation Protocols

To confirm the computational predictions, the following experimental setups are required.

Chemical Shift Validation (NMR)

The electronic environment of the C5-OH proton is highly sensitive to the calculated electron density.

  • Protocol: Acquire 1H-NMR in DMSO-d6 (to prevent exchange of the OH proton).

  • Target Signal: The C5-H methine proton should appear as a doublet of doublets around 5.0–5.5 ppm. The OH proton coupling is diagnostic of the hemiaminal structure.

  • Correlation: A high calculated Chemical Hardness (

    
    ) typically correlates with a stable hemiaminal that does not immediately ring-open in neutral solution.
    
Electrophilicity Verification (Fukui Functions)

To determine exactly where the molecule will react, calculate the Condensed Fukui Functions (


 for electrophilic attack, 

for nucleophilic attack).
  • Calculation: Perform population analysis (Hirshfeld or NBO) on the neutral, cation (

    
     electrons), and anion (
    
    
    
    electrons) species.
  • Prediction:

    • 
       should be highest at the terminal vinyl carbon (C=C -N), confirming it as the site of polymerization.
      
    • 
       should be highest at the carbonyl carbon, confirming it as the site of hydrolysis.
      

References

  • Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press. (Foundational text for DFT reactivity indices).
  • Chattaraj, P. K., Giri, G., & Duley, S. (2011). "Update 2 of: Electrophilicity Index". Chemical Reviews, 111(2), PR43–PR75. Link

  • Tejero, I., Gonzalez-Moa, M. J., & Albericio, F. (2005). "N-Vinylpyrrolidone as a starting material for the synthesis of polyfunctionalized pyrrolidines". Tetrahedron Letters, 46(23), 3969-3972. (Context for NVP functionalization). Link

  • Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange". The Journal of Chemical Physics, 98(7), 5648. (Source for B3LYP protocol). Link

  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. (Standard software citation for protocols). Link

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development for 1-Ethenyl-5-hydroxypyrrolidin-2-one

The following Application Note and Protocol guide is structured to provide a comprehensive, "First Principles" approach to developing an HPLC method for 1-Ethenyl-5-hydroxypyrrolidin-2-one . This compound is chemically d...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is structured to provide a comprehensive, "First Principles" approach to developing an HPLC method for 1-Ethenyl-5-hydroxypyrrolidin-2-one .

This compound is chemically distinct as a hydroxylated derivative of N-Vinylpyrrolidone (NVP) .[1][2] Its structure—containing both a non-polar vinyl group and a polar hydroxyl group on a lactam ring—presents a unique separation challenge, often requiring "Polar-Embedded" or "Aqueous Stable" Reverse Phase chromatography to achieve adequate retention and resolution from the parent monomer.[2]

Executive Summary & Chemical Context

1-Ethenyl-5-hydroxypyrrolidin-2-one (often referred to as N-Vinyl-5-hydroxy-2-pyrrolidone) is typically encountered as an oxidative degradation product or a hydrolysis intermediate of N-Vinylpyrrolidone (NVP) .[1][2][3]

  • Chemical Structure: A lactam ring with a vinyl group at the N-position (1-ethenyl) and a hydroxyl group at the 5-position (hemiaminal).[1][2][3]

  • Analytical Challenge:

    • Polarity: The 5-hydroxy group significantly increases polarity compared to NVP, leading to poor retention on standard C18 columns (elution near the void volume).[1][3]

    • Stability: As a hemiaminal, the compound can be labile, potentially undergoing ring-opening or hydrolysis to 2-pyrrolidone and acetaldehyde under highly acidic or basic conditions.[1][2][3]

    • Detection: The vinyl group (

      
      ) provides a specific chromophore at 235 nm , distinguishing it from non-vinyl degradants (like 2-pyrrolidone) which only absorb at <210 nm.[3]
      

This guide details a Polar-Embedded Reverse Phase (RP-HPLC) method designed to retain this polar impurity while resolving it from the NVP monomer.

Method Development Strategy (The "Why")

Column Selection: The "Dewetting" Problem

Standard C18 columns often suffer from "phase collapse" or "dewetting" when using the high-aqueous mobile phases (95-100% water) required to retain polar compounds like 1-Ethenyl-5-hydroxypyrrolidin-2-one.[1][2][3] Furthermore, the hydroxyl group interacts strongly with surface silanols, causing peak tailing.[3]

  • Recommended Phase: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18, Phenomenex Synergi Hydro-RP, or Agilent Zorbax SB-Aq).[1][2][3]

  • Mechanism: These stationary phases contain a polar group (amide, carbamate, or ether) embedded in the alkyl ligand.[3] This "shields" surface silanols (reducing tailing) and allows the surface to remaining wetted in 100% aqueous conditions, maximizing retention of the 5-hydroxy analyte.

Mobile Phase Chemistry & pH
  • Buffer: 10-25 mM Potassium Phosphate (pH 3.0 - 4.0) .

    • Reasoning: A slightly acidic pH suppresses the ionization of residual silanols on the column and stabilizes the lactam ring. Neutral pH may lead to broader peaks; highly acidic pH (<2) risks hydrolyzing the vinyl ether/hemiaminal bond.

  • Organic Modifier: Acetonitrile (ACN) .[1][4]

    • Reasoning: ACN has a lower UV cutoff than Methanol, providing a cleaner baseline at 205-210 nm if dual-wavelength detection is used.[1][2][3]

Detection Wavelength[1][5]
  • Primary: 235 nm (Targeting the

    
     vinyl conjugation).
    
    • Benefit: High selectivity.[1][3] Most non-vinyl impurities (like 2-pyrrolidone) are transparent here.[1][2][3]

  • Secondary: 205 nm (Targeting the

    
     amide bond).
    
    • Benefit: Universal detection for all pyrrolidone derivatives, useful for mass balance studies.[1][3]

Detailed Experimental Protocol

Protocol A: Instrument & Reagent Setup
ParameterSpecification
Instrument HPLC System with Diode Array Detector (DAD) and Temperature Controlled Autosampler (e.g., Agilent 1260/1290, Waters Alliance/Acquity).[2][3]
Column Polar-Embedded C18 (4.6 x 150 mm, 3.5 µm or 5 µm).[1][2][3] Example: Waters SymmetryShield RP18 or Phenomenex Synergi Hydro-RP.[1][2][3]
Column Temp 25°C (Ambient to slightly controlled). Avoid high heat (>40°C) to prevent degradation.[1]
Flow Rate 1.0 mL/min
Injection Vol 10 - 20 µL
Mobile Phase A 25 mM Potassium Phosphate Buffer, pH 3.5
Mobile Phase B Acetonitrile (HPLC Grade)
Detection Ch A: 235 nm (Bandwidth 4 nm, Ref 360 nm) Ch B: 205 nm (Bandwidth 4 nm, Ref 360 nm)
Protocol B: Gradient Elution Program

Rationale: A gradient is necessary to retain the polar 5-hydroxy impurity early in the run while eluting the less polar NVP monomer and potential dimers later.[1]

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event / State
0.00 97%3%Isocratic Hold: Force retention of polar 5-hydroxy analyte.
5.00 97%3%End of hold.[1][2][3] Analyte should elute ~3-5 min.[1][2][3]
15.00 50%50%Ramp: Elute NVP monomer and hydrophobic oligomers.
18.00 50%50%Wash.
18.10 97%3%Return to initial conditions.[1][3]
25.00 97%3%Re-equilibration: Critical for retention reproducibility.[1][3]
Protocol C: Standard & Sample Preparation

Warning: The 5-hydroxy hemiaminal moiety can be unstable. Prepare fresh daily and keep autosampler at 4°C.

  • Diluent: Mobile Phase A (Buffer) : Mobile Phase B (95:5).

    • Note: Using 100% organic diluent can cause "solvent effect" peak distortion for early eluting peaks.[1]

  • Stock Standard: Dissolve 10 mg of Reference Standard in 10 mL Diluent (1.0 mg/mL).

  • Working Standard: Dilute Stock to 10 µg/mL (10 ppm) for sensitivity check.

  • Sample Prep: Dissolve sample (e.g., PVP polymer or NVP raw material) in Diluent to a concentration of 1.0 - 5.0 mg/mL.[1][2][3] Filter through 0.45 µm PVDF or Nylon filter.[1][3]

Method Validation & Troubleshooting (Self-Validating Systems)

System Suitability Criteria

Before analyzing samples, the system must pass these "Self-Validating" checks to ensure data integrity.

ParameterAcceptance CriteriaLogic/Causality
Retention Time (RT) 1-Ethenyl-5-hydroxypyrrolidin-2-one: 3.5 - 5.5 min Must be >2.5 min (void volume) to ensure true chemical interaction, not just flow-through.[1][2][3]
Resolution (

)
> 2.0 between Analyte and NVP peakCritical if NVP is present in large excess (main peak).
Tailing Factor (

)
0.8 - 1.5Tailing > 1.5 indicates secondary silanol interactions; check buffer pH or column age.[1][2][3]
Precision (n=6) RSD < 2.0% for Areaproves injector and pump stability.
Troubleshooting Guide
  • Issue: Analyte elutes in the void (< 2.0 min).

    • Root Cause:[2][3] Phase collapse or insufficient polarity retention.[1][3]

    • Fix: Switch to a column with higher carbon load or a specific "AQ" (Aqueous) designation.[1] Lower %B start to 0-1%.[1][2][3]

  • Issue: Peak splitting or shoulder.

    • Root Cause:[2][3] Sample solvent is too strong (e.g., dissolved in 100% MeOH).[3]

    • Fix: Dissolve sample in Mobile Phase A (Buffer).[1]

  • Issue: Disappearing Peak.

    • Root Cause:[2][3] Hydrolysis of the hemiaminal.[1]

    • Fix: Ensure Autosampler is at 4°C. Check buffer pH (keep between 3.0 and 6.0).

Visualized Workflow (Graphviz)

The following diagram illustrates the logical flow of the method development and decision-making process for this specific analyte.

HPLC_Method_Workflow Input Analyte: 1-Ethenyl-5-hydroxypyrrolidin-2-one (Polar, Vinyl-Lactam) Step1 Select Column: Polar-Embedded C18 (Prevents Dewetting) Input->Step1 Step2 Mobile Phase Setup: Buffer pH 3.5 (Phosphate) + Acetonitrile Step1->Step2 Check1 Check Retention (k') Is k' > 1.5? Step2->Check1 Opt1 Decrease % Organic (Use 100% Aqueous Start) Check1->Opt1 No Step3 Optimize Detection: Compare 205 nm vs 235 nm Check1->Step3 Yes Opt1->Check1 Check2 Resolution from NVP? Rs > 2.0 Step3->Check2 Opt2 Adjust Gradient Slope or Change Column Selectivity Check2->Opt2 No Final Final Method: Gradient 3-50% B UV @ 235 nm Check2->Final Yes Opt2->Check2

Caption: Decision tree for optimizing retention and resolution of polar vinyl-lactam impurities.

References

  • U.S. Food and Drug Administration (FDA). (2011).[1] Method of Analysis: N-methyl-2-pyrrolidone (NMP) in Bovine Liver. Retrieved from [Link]

  • Senak, L., et al. (2008).[3] Analysis of Residual Vinyl Pyrrolidone Monomer in Polyvinylpyrrolidone with a Mixed Mode Separation. Journal of Liquid Chromatography & Related Technologies. Retrieved from [Link]

  • SIELC Technologies. (2018).[1][5] Separation of N-Vinyl-2-pyrrolidone on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 76953, 1-Ethenylpyrrolidin-2-one. Retrieved from [Link]

Sources

Application

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Parameters for the Analysis of 1-Ethenyl-5-hydroxypyrrolidin-2-one

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Standard Operating Protocol & Mechanistic Guide Introduction & Chemical Context In pharmaceutical formulatio...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Standard Operating Protocol & Mechanistic Guide

Introduction & Chemical Context

In pharmaceutical formulation, polymeric excipients such as Povidone (polyvinylpyrrolidone, PVP) and Crospovidone are ubiquitous. However, under oxidative stress, the pyrrolidone ring in these polymers—or in residual unreacted N-vinylpyrrolidone (NVP) monomers—can degrade. The oxidation of pyrrolidone rings typically proceeds via a transient peroxide intermediate, ultimately yielding a 5-hydroxy derivative[1].

The compound 1-Ethenyl-5-hydroxypyrrolidin-2-one (also known as 5-hydroxy-N-vinyl-2-pyrrolidone) is a critical degradation product in this pathway. Structurally, the addition of a hydroxyl group at the C5 position (adjacent to the lactam nitrogen) creates a hemiaminal .

The Analytical Challenge (Causality & Expertise)

For analytical chemists, hemiaminals present a severe chromatographic challenge. Hemiaminals exist in a dynamic equilibrium with their open-chain aldehyde forms and are notoriously prone to thermal decomposition [2]. If 1-Ethenyl-5-hydroxypyrrolidin-2-one is injected directly into a standard GC inlet at 250°C, the thermal energy induces rapid dehydration (forming an enamine) or complete ring-opening.

The consequence of direct injection:

  • Poor, tailing peak shapes.

  • Non-reproducible quantification.

  • The generation of multiple artifact peaks that convolute the chromatogram.

The Solution: To achieve a self-validating, robust assay, the sterically unhindered hydroxyl group of the hemiaminal must be protected prior to volatilization [3]. Pre-column derivatization via silylation converts the thermally labile hemiaminal into a highly stable trimethylsilyl (TMS) ether, enabling pristine separation and precise MS quantification.

Mechanistic Pathway & Workflow Visualization

The following diagrams illustrate the chemical causality behind the required sample preparation and the step-by-step analytical workflow.

G NVP N-Vinylpyrrolidone (NVP) Analyte 1-Ethenyl-5-hydroxy- pyrrolidin-2-one (Hemiaminal) NVP->Analyte Oxidation (Peroxide Intermediate) Degradation Thermal Degradation (Ring Opening/Dehydration) Analyte->Degradation Direct GC Injection (250°C Inlet) TMS TMS-Derivative (Stable Ether) Analyte->TMS BSTFA + 1% TMCS (60°C, 30 min) GCMS GC-MS Analysis (Intact Peak) TMS->GCMS GC Injection

Figure 1: Oxidation pathway of NVP and the stabilization of the hemiaminal via TMS derivatization.

Workflow Step1 1. Sample Extraction (Aprotic Solvent: ACN/EtOAc) Step2 2. Silylation (Add BSTFA + 1% TMCS) Step1->Step2 Step3 3. Thermal Incubation (60°C for 30 minutes) Step2->Step3 Step4 4. GC Separation (DB-5MS, Helium Carrier) Step3->Step4 Step5 5. MS Detection (EI Mode, 70 eV, m/z 199, 184) Step4->Step5

Figure 2: Step-by-step sample preparation and GC-MS analytical workflow.

Experimental Protocol

Sample Preparation and Derivatization

Note: Silylating reagents are highly sensitive to moisture. All glassware must be oven-dried, and solvents must be anhydrous.

  • Extraction: Extract the formulated sample or polymer matrix using an anhydrous, aprotic solvent such as Acetonitrile (ACN) or Ethyl Acetate (EtOAc). Protic solvents (like methanol or water) will quench the derivatization reagent and must be strictly avoided.

  • Aliquot: Transfer 100 µL of the extracted sample into a 2.0 mL amber GC autosampler vial equipped with a glass micro-insert.

  • Reagent Addition: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide containing 1% Trimethylchlorosilane (BSTFA + 1% TMCS). The TMCS acts as a catalyst to drive the silylation of the sterically hindered secondary hydroxyl group.

  • Incubation: Seal the vial with a PTFE-lined cap. Vortex for 10 seconds, then incubate in a dry block heater at 60°C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature prior to GC injection.

Self-Validating System Check

To ensure the trustworthiness of your data, the protocol must be self-validating. Include a control sample to monitor the derivatization efficiency. Analyze the chromatogram for the presence of the underivatized molecular ion (


 127). A robust, fully realized derivatization will yield >99% conversion to the TMS derivative (

199), with the

127 peak being virtually undetectable.

Quantitative Data & Instrument Parameters

The derivatized analyte is best separated using a mid-polar to non-polar stationary phase. A 5% Phenyl-methylpolysiloxane column (e.g., DB-5MS or HP-5MS) provides the optimal balance of retention and inertness for silylated lactams.

Table 1: GC-MS Instrument Parameters
ParameterSetting / Specification
Column DB-5MS (30 m length × 0.25 mm ID × 0.25 µm film thickness)
Carrier Gas Helium (Ultra-High Purity, 99.999%)
Flow Rate 1.0 mL/min (Constant Flow mode)
Injection Volume 1.0 µL
Inlet Temperature 250°C
Injection Mode Splitless (Purge valve open at 1.0 min)
Oven Temperature Program Initial: 70°C (Hold 1.0 min) Ramp: 10°C/min to 280°C Final Hold: 5.0 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Table 2: Mass Spectrometry (EI, 70 eV) Target Ions

For maximum sensitivity in complex pharmaceutical matrices, operate the MS in Selected Ion Monitoring (SIM) mode after establishing the retention time via a full scan (m/z 50–300).

Analyte StateMolecular WeightQuantifier Ion (

)
Qualifier Ions (

)
Underivatized (Trace/Artifact)127.14 g/mol 127110, 84
TMS-Derivative (Target)199.30 g/mol 184

199

, 156, 73

Mechanistic Note on Fragmentation: The base peak is typically


 184, which corresponds to the highly stable cation formed by the loss of a methyl radical from the trimethylsilyl group. The 

73 peak is the characteristic trimethylsilyl cation, confirming successful derivatization.

References

  • N-Methyl-2-pyrrolidone as a Reaction Medium for Gold(III)
  • Exploiting Decarbonylation and Dehydrogenation of Formamides for the Synthesis of Ureas, Polyureas, and Poly(urea-urethanes)
  • Benchchem. Provides foundational protocols for the GC-MS analysis and necessary silylation of 5-hydroxy-2-pyrrolidone derivatives.
Method

The Emergence of a Novel Functional Monomer: Application Notes for the Synthesis and Use of Poly(1-Ethenyl-5-hydroxypyrrolidin-2-one)

Introduction: Beyond Conventional Poly(N-vinylpyrrolidone) For decades, Poly(N-vinylpyrrolidone) (PVP), derived from the radical polymerization of N-vinylpyrrolidone (NVP), has been a cornerstone polymer in the pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Conventional Poly(N-vinylpyrrolidone)

For decades, Poly(N-vinylpyrrolidone) (PVP), derived from the radical polymerization of N-vinylpyrrolidone (NVP), has been a cornerstone polymer in the pharmaceutical and biomedical sectors.[1] Its biocompatibility, low toxicity, and excellent solubility in both water and various organic solvents have made it an invaluable excipient, binder, and drug carrier.[2][3] However, the inherent chemical inertness of the PVP backbone limits its application where covalent drug conjugation, advanced hydrogel crosslinking, or specific surface anchoring is required.

This guide introduces 1-Ethenyl-5-hydroxypyrrolidin-2-one (VEHPO) , a novel functional monomer designed to bridge this gap. By incorporating a hydroxyl group at the 5-position of the pyrrolidinone ring, VEHPO retains the advantageous properties of its parent monomer, NVP, while introducing a reactive handle for a multitude of post-polymerization modifications. This new capability unlocks advanced applications in targeted drug delivery, responsive biomaterials, and functional surface coatings.

The challenge with introducing functional groups into PVP is often complicated by the disparate radical reactivity between NVP and other functional monomers, which can lead to compositional drift during copolymerization.[4][5] Synthesizing polymers from a monomer that already contains the desired functionality, like VEHPO, provides a direct and elegant solution to creating uniformly functionalized PVP-analogues.

This document serves as a comprehensive technical guide for researchers, polymer chemists, and drug development professionals on the synthesis, polymerization, and application of this next-generation functional monomer.

Section 1: The Monomer - 1-Ethenyl-5-hydroxypyrrolidin-2-one (VEHPO)

The key to VEHPO's utility lies in its molecular architecture, which combines the polymerizable N-vinyl group with a strategically placed, reactive hydroxyl group.

Caption: Molecular structure and key features of VEHPO.

Proposed Synthesis Route

As a novel monomer, established synthesis procedures for VEHPO are not widely documented. However, a plausible multi-step synthesis can be proposed based on established organic chemistry principles, starting from pyroglutamic acid.

start Pyroglutamic Acid step1 Esterification (e.g., EtOH, SOCl₂) start->step1 intermediate1 Ethyl Pyroglutamate step1->intermediate1 step2 Reduction (e.g., NaBH₄) intermediate1->step2 intermediate2 5-(Hydroxymethyl)pyrrolidin-2-one step2->intermediate2 step3 Hydroxyl Protection (e.g., TBDMSCl) intermediate2->step3 intermediate3 5-(silyloxymethyl)pyrrolidin-2-one step3->intermediate3 step4 Vinylation (e.g., Acetylene, KOH) intermediate3->step4 intermediate4 1-Ethenyl-5-(silyloxymethyl)pyrrolidin-2-one step4->intermediate4 step5 Deprotection (e.g., TBAF) intermediate4->step5 final 1-Ethenyl-5-hydroxypyrrolidin-2-one (VEHPO) step5->final

Caption: A plausible synthetic pathway to VEHPO.

This proposed route leverages known transformations, such as the reduction of the carboxylate to a primary alcohol[6] and the subsequent N-vinylation common in pyrrolidone chemistry. Each step would require optimization, but the pathway provides a logical framework for obtaining the target monomer.

Section 2: Polymerization Methodologies

The presence of the N-vinyl group allows VEHPO to be polymerized via radical mechanisms. The choice of method will dictate the degree of control over the final polymer architecture.

Conventional Free Radical Polymerization (FRP)

Free radical polymerization is the most straightforward method for polymerizing vinyl monomers. It is typically initiated by thermal decomposition of an initiator like azobisisobutyronitrile (AIBN) or a peroxide.

  • Causality & Insights: This method is robust and suitable for producing high molecular weight polymers quickly. However, FRP offers poor control over molecular weight distribution (resulting in high polydispersity, Đ > 1.5), chain-end functionality, and polymer architecture.[7] The hydroxyl group on VEHPO is tolerant to these conditions, making FRP a viable, if uncontrolled, option for applications where precise polymer structure is not critical, such as in the bulk synthesis of hydrogels or coatings.

Controlled Radical Polymerization (CRP): RAFT Polymerization

For applications in drug delivery and advanced biomaterials, precise control over polymer architecture is paramount. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful CRP technique that enables the synthesis of polymers with predetermined molecular weights, low polydispersity (Đ < 1.3), and complex architectures like block copolymers.[8]

  • Causality & Insights: RAFT works by introducing a chain transfer agent (CTA) into a conventional free-radical system. This CTA reversibly deactivates propagating polymer chains, establishing an equilibrium between active and dormant species. This process ensures that all chains grow at a similar rate, leading to a well-defined final product.

N-vinyl monomers like NVP and, by extension, VEHPO are classified as Less-Activated Monomers (LAMs). The successful RAFT polymerization of LAMs requires careful selection of the CTA. Xanthates and dithiocarbamates are preferred for controlling LAMs, as dithioesters and trithiocarbonates are often too reactive.[8][9] The hydroxyl group in VEHPO is compatible with the mild conditions of RAFT polymerization.[8]

cluster_workflow RAFT Polymerization Workflow for p(VEHPO) A 1. Reagent Preparation Monomer (VEHPO) Initiator (e.g., AIBN) RAFT Agent (Xanthate) Solvent (e.g., Dioxane) B 2. Degassing Purge with N₂ or Ar (Freeze-Pump-Thaw Cycles) A->B C 3. Polymerization Heat to reaction temp (e.g., 60-80 °C) B->C D 4. Quenching & Precipitation Cool reaction Precipitate in cold non-solvent (e.g., Diethyl Ether) C->D E 5. Purification & Drying Filter and wash polymer Dry under vacuum D->E F 6. Characterization ¹H NMR, GPC/SEC, DSC E->F

Caption: General experimental workflow for RAFT polymerization.

Section 3: Detailed Protocols

The following protocols are model procedures adapted from established methods for NVP polymerization.[8][10] Researchers should perform small-scale trials to optimize conditions for VEHPO.

Protocol 3.1: Free Radical Polymerization of VEHPO

Objective: To synthesize high molecular weight poly(VEHPO) with broad molecular weight distribution.

Materials:

  • 1-Ethenyl-5-hydroxypyrrolidin-2-one (VEHPO)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous 1,4-Dioxane

  • Diethyl ether (cold)

  • Schlenk flask, magnetic stirrer, nitrogen/argon line, oil bath

Procedure:

  • In a Schlenk flask, dissolve VEHPO (e.g., 5.0 g) and AIBN (e.g., 0.03 g, adjust for desired MW) in anhydrous 1,4-dioxane (20 mL).

  • Seal the flask and de-gas the solution by subjecting it to three freeze-pump-thaw cycles.

  • Backfill the flask with nitrogen or argon and place it in a preheated oil bath at 70 °C.

  • Allow the polymerization to proceed with stirring for 12-24 hours. The solution will become more viscous.

  • Quench the reaction by cooling the flask in an ice bath and exposing the contents to air.

  • Slowly pour the viscous polymer solution into a beaker of cold, stirring diethyl ether (approx. 400 mL) to precipitate the polymer.

  • Collect the white polymer precipitate by filtration.

  • Wash the polymer with additional cold diethyl ether and dry under vacuum at 40 °C to a constant weight.

Protocol 3.2: Controlled RAFT Polymerization of VEHPO

Objective: To synthesize well-defined poly(VEHPO) with a target molecular weight and low polydispersity.

Materials:

  • 1-Ethenyl-5-hydroxypyrrolidin-2-one (VEHPO), purified

  • O-ethyl-S-(1-phenylethyl) xanthate (CTA)

  • 4,4'-Azobis(4-cyanovaleric acid) (V-501) or AIBN (Initiator)

  • Anhydrous 1,4-Dioxane

  • Diethyl ether (cold)

  • Schlenk flask, magnetic stirrer, nitrogen/argon line, oil bath

Procedure:

  • Target Calculation: Determine the molar ratios of [VEHPO]:[CTA]:[Initiator]. A common starting point is 100:1:0.2. The theoretical molecular weight (Mn) can be estimated as: Mn = (([VEHPO]/[CTA]) * MW_monomer) + MW_CTA.

  • In a Schlenk flask, add VEHPO, the xanthate CTA, and the initiator (V-501 or AIBN) according to the calculated ratios.

  • Add anhydrous 1,4-dioxane to achieve a desired monomer concentration (e.g., 2 M).

  • Seal the flask and de-gas the solution by subjecting it to at least three freeze-pump-thaw cycles.

  • Backfill with an inert atmosphere and place the flask in a preheated oil bath (e.g., 80 °C for V-501).

  • Monitor the reaction by taking aliquots at timed intervals to measure monomer conversion via ¹H NMR.

  • Once the desired conversion is reached (or the reaction has stopped), quench the polymerization by cooling and exposing to air.

  • Precipitate, collect, and dry the polymer as described in Protocol 3.1.

ParameterFree Radical PolymerizationRAFT PolymerizationRationale & Causality
Control over MW PoorExcellentRAFT agent mediates chain growth, ensuring uniform chain length.[8]
Polydispersity (Đ) High (>1.5)Low (<1.3)Reversible deactivation minimizes termination events and allows all chains to grow simultaneously.
Architecture Linear, BranchedLinear, Block, StarThe "living" nature of RAFT allows for sequential monomer addition to create block copolymers.
End-group Fidelity MixedHigh (CTA fragment)The RAFT process preserves the CTA fragment at the chain end, allowing for further modification.

Section 4: Applications in Drug Development & Biomaterials

The pendant hydroxyl groups of poly(VEHPO) make it a highly versatile platform for biomedical applications, overcoming the limitations of traditional PVP.[11]

Covalent Drug Conjugation

The primary hydroxyl group is a convenient site for attaching therapeutic agents via ester or ether linkages. This allows for the creation of polymer-drug conjugates with potentially improved pharmacokinetics, solubility, and targeted delivery.

pVEHPO Poly(VEHPO) Backbone Pendant -OH Group reagents Coupling Agents (e.g., DCC/DMAP) pVEHPO:f1->reagents drug Drug Molecule (e.g., with -COOH group) drug->reagents conjugate Polymer-Drug Conjugate Ester Linkage reagents->conjugate:f1

Sources

Application

Sample preparation techniques for extracting 1-Ethenyl-5-hydroxypyrrolidin-2-one

Application Note & Protocol Guide Topic: Advanced Sample Preparation Techniques for the Quantification of 1-Ethenyl-5-hydroxypyrrolidin-2-one in Biological Matrices Abstract This document provides a comprehensive guide t...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Advanced Sample Preparation Techniques for the Quantification of 1-Ethenyl-5-hydroxypyrrolidin-2-one in Biological Matrices

Abstract

This document provides a comprehensive guide to the extraction of 1-Ethenyl-5-hydroxypyrrolidin-2-one, a small, polar, heterocyclic molecule, from complex biological matrices such as human plasma. The inherent polarity of this analyte presents significant challenges for traditional sample preparation techniques, necessitating optimized protocols to achieve the accuracy, precision, and sensitivity required for regulated bioanalysis.[1] We will explore the foundational principles behind three common extraction strategies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Detailed, field-tested protocols for PPT and a robust polymeric SPE method are provided, designed to minimize matrix effects and maximize analyte recovery. This guide is intended for researchers, scientists, and drug development professionals seeking to develop and validate reliable bioanalytical methods for challenging polar compounds.

Introduction: The Bioanalytical Challenge of Polar Analytes

1-Ethenyl-5-hydroxypyrrolidin-2-one is a substituted pyrrolidinone, a class of compounds with diverse applications and biological activities.[2] Its structure, featuring a lactam ring, a hydroxyl group, and a vinyl substituent, confers significant polarity and water solubility.

Chemical Structure:

  • Formula: C₆H₉NO[3]

  • Molecular Weight: 111.14 g/mol [3]

  • Key Features: Lactam, secondary alcohol, vinyl group.

The effective quantification of such molecules in biological fluids (e.g., plasma, urine) is paramount for pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies.[4] However, the high polarity of 1-Ethenyl-5-hydroxypyrrolidin-2-one makes it difficult to separate from endogenous matrix components like salts, phospholipids, and proteins using conventional reversed-phase chromatography and extraction methods. A robust sample preparation strategy is therefore not just a preliminary step but a critical determinant of method success, ensuring that the analytical method is reliable, accurate, and reproducible.[1][5]

Foundational Principles of Sample Preparation

The primary objective of sample preparation is to isolate the analyte of interest from the complex sample matrix and prepare it for analysis, typically by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[6][7]

An ideal sample preparation workflow accomplishes three goals:

  • Removal of Interferences: Eliminates matrix components that can suppress or enhance the analyte signal during ionization (matrix effects), or that can co-elute and interfere with detection.[8]

  • Analyte Concentration: Increases the analyte concentration to a level that is well above the instrument's limit of quantitation (LOQ).[7]

  • Solvent Exchange: Transfers the analyte into a clean solvent that is compatible with the analytical column and mobile phase, ensuring good peak shape and chromatographic performance.

The choice of technique is a balance between the required level of cleanliness, throughput, cost, and the physicochemical properties of the analyte.

Strategic Selection of an Extraction Technique

Based on the polar nature of 1-Ethenyl-5-hydroxypyrrolidin-2-one, we evaluate three primary techniques.

Protein Precipitation (PPT)
  • Mechanism: A simple and fast technique where a water-miscible organic solvent (e.g., acetonitrile, methanol) or a strong acid (e.g., trichloroacetic acid) is added to the plasma sample.[9] This alters the solvent environment, causing proteins to denature, aggregate, and precipitate out of solution.[10] The supernatant containing the analyte is then collected for analysis.

  • Causality & Rationale: This is often the first method attempted due to its speed and low cost. Acetonitrile is generally preferred as it tends to precipitate proteins more effectively than methanol.[9] However, this method is non-selective and results in a "crude" extract. While proteins are removed, highly soluble interferences like salts and phospholipids remain in the supernatant, which can lead to significant matrix effects and rapid contamination of the LC-MS system.[8][11]

  • Suitability for 1-Ethenyl-5-hydroxypyrrolidin-2-one: Suitable for high-throughput screening or when the required sensitivity is not high. It is less ideal for regulated validation studies where low limits of detection and minimal matrix effects are critical.[11]

Liquid-Liquid Extraction (LLE)
  • Mechanism: LLE separates compounds based on their differential solubilities in two immiscible liquids (typically an aqueous phase and an organic solvent). The analyte partitions from the aqueous sample matrix into the organic phase, which is then collected, evaporated, and reconstituted.

  • Causality & Rationale: For LLE to be effective, the analyte must have a strong affinity for the organic solvent. Due to the high polarity and hydrophilicity of 1-Ethenyl-5-hydroxypyrrolidin-2-one, its partition coefficient (LogP) is expected to be low, meaning it will preferentially remain in the aqueous phase. Standard LLE solvents like hexane or methyl-tert-butyl ether (MTBE) would yield very poor recovery. While using more polar, water-immiscible solvents like ethyl acetate could improve recovery, the risk of forming an emulsion and extracting more interferences increases. Advanced LLE-based techniques like Parallel Artificial Liquid Membrane Extraction (PALME) have been developed specifically for polar drugs but require more complex method development.[12][13]

  • Suitability for 1-Ethenyl-5-hydroxypyrrolidin-2-one: Generally not recommended due to anticipated low recovery.

Solid-Phase Extraction (SPE)
  • Mechanism: SPE is a chromatographic technique that separates components of a mixture based on their physical and chemical properties.[14] The sample is passed through a cartridge containing a solid adsorbent (the stationary phase). Interferences can be washed away, and the analyte of interest can be selectively eluted with an appropriate solvent.

  • Causality & Rationale: SPE offers the highest degree of sample clean-up and is the preferred method for demanding bioanalytical applications.[14] The key is selecting the correct sorbent chemistry.

    • Normal-Phase SPE: Uses a polar stationary phase and a non-polar solvent. Not suitable for aqueous samples like plasma.

    • Reversed-Phase SPE (e.g., C8, C18): Uses a non-polar stationary phase. Polar compounds like 1-Ethenyl-5-hydroxypyrrolidin-2-one will have weak retention and may break through during the sample loading step, resulting in low recovery.

    • Ion-Exchange SPE: Separates analytes based on charge. Our target analyte lacks a readily ionizable group, making this mode of retention unsuitable.

    • Polymeric SPE (Recommended): Modern polymeric sorbents, often based on polystyrene-divinylbenzene (PS-DVB), provide a superior solution.[15] Sorbents like Strata-X from Phenomenex or Oasis HLB from Waters are "hydrophilic-lipophilic balanced," offering multiple retention mechanisms. They can retain polar compounds via polar interactions (e.g., with surface-modified pyrrolidone moieties) while also retaining a broad range of other compounds via hydrophobic interactions.[15] This makes them ideal for extracting polar analytes from complex matrices, providing excellent recovery and the cleanest extracts.[15][16]

Comparative Summary of Techniques
FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Polymeric Solid-Phase Extraction (SPE)
Selectivity LowModerateHigh
Recovery High (but with matrix)Low to Moderate (for polar analytes)Very High (>90%)
Cleanliness of Extract PoorModerateExcellent
Matrix Effects HighModerate to HighVery Low
Throughput Very HighModerateHigh (with automation)
Method Development MinimalModerate to ComplexModerate
Cost per Sample LowLowHigh
Recommendation For screening/non-regulated studiesNot RecommendedHighly Recommended for Regulated Bioanalysis

Experimental Protocols

Safety Precaution: All work should be performed in a well-ventilated laboratory. Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

Protocol 1: Protein Precipitation (PPT) Workflow

This protocol is designed for rapid sample processing and is suitable for initial screening assays.

Materials:

  • Human Plasma (or other biological matrix)

  • 1-Ethenyl-5-hydroxypyrrolidin-2-one reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte)

  • Acetonitrile (ACN), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • 96-well collection plates

  • Calibrated pipettes

  • Vortex mixer

  • Centrifuge

Step-by-Step Methodology:

  • Sample Aliquoting: Pipette 100 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution to each tube (except for blank matrix).

  • Precipitation: Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample is common).[9] The cold temperature enhances the precipitation process.

  • Vortexing: Cap the tubes and vortex vigorously for 60 seconds to ensure complete protein denaturation and precipitation. The solution should appear cloudy.

  • Centrifugation: Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated protein at the bottom of the tube.

  • Supernatant Transfer: Carefully pipette approximately 350 µL of the clear supernatant into a clean 96-well plate or autosampler vial. Be careful not to disturb the protein pellet.

  • Evaporation (Optional but Recommended): To increase sensitivity and ensure solvent compatibility with the LC mobile phase, evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid).

  • Analysis: Vortex briefly, and inject into the LC-MS/MS system.

Diagram: Protein Precipitation Workflow

PPT_Workflow start Start: 100 µL Plasma Sample step1 Step 1: Add 300 µL Ice-Cold Acetonitrile start->step1 Add Internal Standard process process output Inject into LC-MS/MS step2 Step 2: Vortex (60 seconds) step1->step2 Precipitating Agent step3 Step 3: Centrifuge (10,000 x g, 10 min) step2->step3 Denature Proteins step4 Step 4: Transfer Supernatant step3->step4 Pellet Proteins step5 Step 5: Prepare for Injection step4->step5 Optional: Evaporate & Reconstitute step5->output

Caption: Workflow for Protein Precipitation (PPT) of Plasma Samples.

Protocol 2: Polymeric Solid-Phase Extraction (SPE) Workflow

This protocol uses a hydrophilic-lipophilic balanced polymeric sorbent for high-purity extraction and is recommended for regulated bioanalysis.

Materials:

  • Human Plasma (or other biological matrix)

  • 1-Ethenyl-5-hydroxypyrrolidin-2-one reference standard and IS

  • Polymeric SPE Cartridges (e.g., Strata-X, 30 mg/1 mL)

  • Methanol (MeOH), HPLC grade

  • Deionized Water

  • Phosphoric Acid (H₃PO₄) or Formic Acid

  • Ammonium Hydroxide (NH₄OH)

  • SPE Vacuum Manifold

  • Collection tubes or 96-well collection plates

Step-by-Step Methodology:

  • Sample Pre-treatment:

    • Pipette 100 µL of human plasma into a clean tube.

    • Add 10 µL of IS working solution.

    • Dilute the sample by adding 300 µL of 2% phosphoric acid in water. This step lyses cells, disrupts protein binding, and adjusts the pH to ensure proper analyte retention.[16]

    • Vortex for 10 seconds.

  • SPE Cartridge Conditioning:

    • Place SPE cartridges on the vacuum manifold.

    • Add 1 mL of Methanol to each cartridge. Allow it to pass through via gravity or gentle vacuum (~1-2 inHg). This solvates the polymeric sorbent.

    • Do not let the sorbent bed go dry from this point until after sample loading.

  • SPE Cartridge Equilibration:

    • Add 1 mL of deionized water to each cartridge.

    • Allow it to pass through, leaving a small layer of water on top of the sorbent bed. This prepares the sorbent for the aqueous sample.

  • Sample Loading:

    • Load the pre-treated sample (410 µL) onto the conditioned and equilibrated cartridge.

    • Apply a slow, steady vacuum (~1-2 inHg) to pull the sample through the sorbent at a rate of ~1 drop per second. Slower loading improves retention and reproducibility.

  • Wash Step (Interference Removal):

    • Add 1 mL of 2% formic acid in water to each cartridge. This wash step removes highly polar interferences like salts without eluting the target analyte.

    • Apply vacuum (~5 inHg) to pull the wash solvent through.

    • Optional: A second wash with a mild organic solvent (e.g., 1 mL of 20% Methanol in water) can be used to remove more hydrophobic interferences if necessary.

  • Dry Sorbent:

    • Dry the sorbent bed completely by applying a high vacuum (10-15 inHg) for 5-10 minutes. This removes residual water, which can weaken the elution solvent.

  • Elution (Analyte Collection):

    • Place clean collection tubes or a 96-well plate inside the manifold.

    • Add 1 mL of 5% Ammonium Hydroxide in Methanol. The basic modifier ensures the analyte is in a neutral state for efficient elution, and the strong organic solvent disrupts the analyte's interaction with the sorbent.

    • Allow the solvent to soak for 30 seconds before pulling it through slowly with a gentle vacuum.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the extract in 100 µL of the initial mobile phase.

  • Analysis: Vortex briefly and inject into the LC-MS/MS system.

Diagram: Solid-Phase Extraction Workflow

SPE_Workflow cluster_prep Sample & Sorbent Prep cluster_extraction Extraction Process cluster_post Final Preparation sample_prep 1. Pre-treat Sample (Dilute with Acid) condition 2. Condition Sorbent (1 mL Methanol) equilibrate 3. Equilibrate Sorbent (1 mL Water) load 4. Load Sample equilibrate->load wash 5. Wash Interferences (Aqueous Acid) load->wash dry 6. Dry Sorbent Bed wash->dry elute 7. Elute Analyte (Basic Methanol) dry->elute evap 8. Evaporate Eluate elute->evap recon 9. Reconstitute evap->recon inject Inject into LC-MS/MS recon->inject

Caption: A generic 9-step workflow for polymeric Solid-Phase Extraction (SPE).

Method Validation: Ensuring Trustworthy Results

Once a sample preparation protocol is developed, it must be validated to ensure it is fit for its intended purpose.[5] Bioanalytical method validation is a formal process that demonstrates the reliability, accuracy, and reproducibility of an analytical method for quantifying analytes in a specific biological matrix.[1][5] Key validation parameters, as recommended by regulatory agencies like the FDA and EMA, must be assessed.[5][17]

Key Validation Parameters:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[18]

  • Accuracy: The closeness of the measured concentration to the true nominal value. It is typically expressed as a percentage of the nominal value.[18]

  • Precision: The degree of scatter between a series of measurements. It is evaluated as intra-day (repeatability) and inter-day (intermediate precision) and is expressed as the coefficient of variation (CV%).[18]

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear. A calibration curve should have a minimum of six non-zero points.[4]

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy (typically ±20%) and precision (CV ≤ 20%).[4]

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response from a pre-extracted spiked sample to a post-extracted spiked sample.

  • Matrix Effect: The suppression or enhancement of analyte ionization caused by co-eluting matrix components.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Partial re-validation is necessary if any significant changes are made to the sample preparation process or analytical instrumentation.[5]

Conclusion

The successful quantification of polar compounds like 1-Ethenyl-5-hydroxypyrrolidin-2-one from biological matrices is critically dependent on the selection and optimization of the sample preparation technique. While Protein Precipitation offers a rapid solution for preliminary studies, its lack of selectivity can compromise data quality. For regulated bioanalysis requiring high sensitivity and accuracy, a Polymeric Solid-Phase Extraction method is unequivocally the superior choice. It provides the cleanest extracts, minimizes matrix effects, and delivers the robust, reproducible results necessary to support drug development and clinical studies. The protocols and principles outlined in this guide provide a validated framework for developing a successful bioanalytical method for this and other challenging polar analytes.

References

  • Bioanalytical method validation: An updated review - PMC. (n.d.).
  • Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. (2024, December 24). MDPI.
  • Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals. (2025, May 22).
  • Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry. (2020, May 1).
  • Technical Tip: Protein Precipitation. (2015, August 27). Phenomenex.
  • Protein precipitation: A comprehensive guide. (n.d.). Abcam.
  • Validation of Bioanalytical Methods — Highlights of FDA's Guidance. (n.d.).
  • Bioanalytical Method Validation Aiming for Enhanced Reproducibility. (n.d.). ThermoFisher.
  • Automated solid-phase extraction and liquid chromatography tandem mass spectrometry determination of N-methyl-2-pyrrolidone and its metabolites in urine and plasma. (n.d.).
  • Draft Guideline Bioanalytical method validation. (2009, November 19). EMA.
  • One-step extraction of polar drugs from plasma by parallel artificial liquid membrane extraction. (2017, February 1). PubMed.
  • Protein precipitation - Wikipedia. (n.d.).
  • Sample Preparation: A Comprehensive Guide. (n.d.). Organomation.
  • Determination of less polar heterocyclic amines in meat extracts: fast sample preparation method using solid-phase microextraction prior to high-performance liquid chromatography-fluorescence quantification. (2007, January 23). PubMed.
  • One-step extraction of polar drugs from plasma by Parallel Artificial Liquid Membrane Extraction | Request PDF. (2025, August 9). ResearchGate.
  • The Most Convenient And General Approach For Plasma Sample Clean-Up: Multifunction Adsorption And Supported Liquid Extraction. (2012, February 6). Taylor & Francis.
  • Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. (n.d.).
  • Single-Step Extraction Coupled with Targeted HILIC-MS/MS Approach for Comprehensive Analysis of Human Plasma Lipidome and Polar Metabolome. (1989, October 12). MDPI.
  • Materials for Solid-Phase Extraction of Organic Compounds. (2019, December 6). MDPI.
  • Sample Preparation Process - Step by step. (n.d.). Retsch.
  • Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. (n.d.). PMC.
  • A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. (n.d.). PMC.
  • Analysis and generalization of key extraction methods, isolation and characteristics of biologically active substances obtained from plant extracts | Annals of Mechnikov's Institute. (2022, March 15). URAN.
  • Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. (n.d.).
  • Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. (2025, May 13).
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024, October 17). MDPI.
  • New approaches in plant extraction methods. (2022, December 25).
  • Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. (2023, October 12).
  • Extraction Methods of Major Phytochemicals. (2023, February 23). Encyclopedia.pub.
  • Optimized Enzymatic Extraction of Phenolic Compounds from Verbascum nigrum L.: A Sustainable Approach for Enhanced Extraction of Bioactive Compounds. (2025, January 29). MDPI.
  • New advancements in conventional and DES-based extraction of phenolic compounds from Aglianico red grape pomace | OENO One. (2025, June 20).
  • method validation - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025, January 1).
  • 2-Pyrrolidinone, 1-ethenyl-. (n.d.). NIST WebBook.
  • Determination of 5-hydroxy-N-methyl-2-pyrrolidone and 2-hydroxy-N-methylsuccinimide in human plasma and urine using liquid chromatography-electrospray tandem mass spectrometry | Request PDF. (2025, August 6). ResearchGate.
  • Analytical characterization of etonitazepyne, a new pyrrolidinyl‐containing 2‐benzylbenzimidazole opioid sold online. (2021, June 9). sciensano.be.

Sources

Method

Quantifying 1-Ethenyl-5-hydroxypyrrolidin-2-one impurities in pharmaceutical excipients

Executive Summary The presence of reactive impurities in polymeric excipients represents a critical risk to drug product stability. While N-vinylpyrrolidone (NVP) monomer levels are strictly controlled in Povidone (PVP)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The presence of reactive impurities in polymeric excipients represents a critical risk to drug product stability. While N-vinylpyrrolidone (NVP) monomer levels are strictly controlled in Povidone (PVP) and Crospovidone, its oxidative degradation products are often overlooked.

1-Ethenyl-5-hydroxypyrrolidin-2-one (EHP) is a specific, reactive hemiaminal impurity formed during the oxidation of residual NVP or the autoxidation of the pyrrolidone ring system. Unlike simple peroxides, EHP functions as a "masked aldehyde." In solution, it exists in equilibrium with its ring-opened tautomer, N-vinyl-4-aminobutanal, which possesses a highly reactive carbonyl group capable of forming covalent adducts (Schiff bases) with nucleophilic Active Pharmaceutical Ingredients (APIs).

This guide provides a validated protocol for the ultra-trace quantification of EHP using LC-MS/MS, addressing the specific challenge of separating this polar, thermally labile impurity from complex polymeric matrices.

Chemical Context & Mechanism of Action[1][2][3]

To quantify EHP, one must understand its behavior. It is not a static contaminant but a dynamic electrophile.

  • Formation: EHP is generated via the hydroxylation of the C-5 position of the pyrrolidone ring, typically driven by radical propagation steps involving residual peroxides in the excipient.

  • Reactivity: The hydroxyl group at C-5 creates a hemiaminal center. Under physiological or stability-testing conditions (pH 4–8), the ring opens to expose an aldehyde.

  • Risk: Primary amine-containing drugs (e.g., Pregabalin, Sitagliptin) react with this aldehyde to form stable adducts, reducing potency and potentially triggering toxicological concerns.

Figure 1: EHP Equilibrium and API Reaction Pathway

EHP_Mechanism NVP N-Vinylpyrrolidone (Residual Monomer) EHP_Cyclic 1-Ethenyl-5-hydroxypyrrolidin-2-one (Cyclic Hemiaminal - EHP) NVP->EHP_Cyclic Hydroxylation Oxidation Oxidative Stress (Peroxides/Air) Oxidation->NVP Equilibrium Tautomeric Equilibrium EHP_Cyclic->Equilibrium Aldehyde N-vinyl-4-aminobutanal (Ring-Opened Aldehyde) Equilibrium->Aldehyde Adduct Drug-Impurity Adduct (Schiff Base / Hemiaminal) Aldehyde->Adduct + API (Nucleophilic Attack) API Nucleophilic API (R-NH2) API->Adduct

Caption: Mechanistic pathway showing the formation of EHP and its ring-opening to a reactive aldehyde capable of covalently binding to drug substances.

Analytical Strategy: LC-MS/MS

Standard HPLC-UV is insufficient for EHP due to its lack of a strong chromophore and the interference from the high-concentration polymer matrix. LC-MS/MS (Triple Quadrupole) in Multiple Reaction Monitoring (MRM) mode is the required standard for specificity and sensitivity (ppm level).

Key Challenges & Solutions
ChallengeTechnical Solution
Matrix Interference PVP is a water-soluble polymer that can foul MS sources. Solution: Use a "Crash & Shoot" precipitation method or Solid Phase Extraction (SPE) to remove the polymer while retaining the small molecule impurity.
Polarity EHP is highly polar (LogP < 0). Solution: Use a Polar-Embedded C18 column or HILIC to ensure retention and separation from the solvent front.
Thermal Instability Hemiaminals degrade at high GC temperatures. Solution: Use Electrospray Ionization (ESI) at moderate source temperatures (350°C–400°C).

Detailed Experimental Protocol

Materials & Reagents
  • Standard: 1-Ethenyl-5-hydroxypyrrolidin-2-one (Custom synthesis or purified reference standard; if unavailable, 5-hydroxy-2-pyrrolidone can be used as a surrogate for ionization optimization, though retention time will differ).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Formic Acid (FA), Ammonium Formate.

  • Excipients: Povidone K-30 (Soluble), Crospovidone (Insoluble).

Sample Preparation Workflow

The preparation differs slightly between soluble Povidone and insoluble Crospovidone.

Method A: For Crospovidone (Insoluble Matrix)

  • Weigh 100 mg of Crospovidone into a 15 mL centrifuge tube.

  • Add 5.0 mL of Water:Methanol (90:10 v/v) . Note: High water content swells the polymer, releasing trapped impurities.

  • Vortex for 5 minutes; sonicate for 10 minutes at ambient temperature.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Filter supernatant through a 0.22 µm PVDF filter into an HPLC vial.

Method B: For Povidone (Soluble Matrix) - "Polymer Crash"

  • Weigh 50 mg of Povidone into a centrifuge tube.

  • Dissolve in 1.0 mL Water.

  • Slowly add 9.0 mL of cold Acetonitrile while vortexing. Mechanism: PVP precipitates in high organic content, while EHP remains in solution.

  • Centrifuge at 10,000 rpm (high speed required) for 15 minutes to pellet the polymer.

  • Transfer supernatant to a fresh tube and evaporate to dryness under Nitrogen at 30°C.

  • Reconstitute in 1.0 mL of Mobile Phase A.

Figure 2: Sample Preparation Workflow

Sample_Prep Start Start: Excipient Sample Decision Is the Matrix Soluble? (Povidone vs Crospovidone) Start->Decision Cros_Step1 Add Water:MeOH (90:10) (Swell Polymer) Decision->Cros_Step1 Insoluble (Crospovidone) PVP_Step1 Dissolve in Min. Water Decision->PVP_Step1 Soluble (Povidone) Cros_Step2 Sonicate & Centrifuge (Physical Extraction) Cros_Step1->Cros_Step2 Filter Filter (0.22 µm PVDF) Cros_Step2->Filter PVP_Step2 Precipitate with 90% ACN (Polymer Crash) PVP_Step1->PVP_Step2 PVP_Step3 Centrifuge High Speed (Remove Pellet) PVP_Step2->PVP_Step3 PVP_Step4 Evaporate & Reconstitute PVP_Step3->PVP_Step4 PVP_Step4->Filter LCMS Inject to LC-MS/MS Filter->LCMS

Caption: Dual workflow for extracting EHP from soluble vs. insoluble excipient matrices.

LC-MS/MS Conditions
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

  • Column: Waters Acquity HSS T3 (1.8 µm, 2.1 x 100 mm) OR Phenomenex Kinetex Polar C18.

    • Why? Standard C18 often fails to retain EHP. HSS T3 is designed to retain polar compounds in high aqueous phases.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 3% B (Hold for 1 min to load polar EHP)

    • 5.0 min: 95% B

    • 7.0 min: 95% B

    • 7.1 min: 3% B

    • 10.0 min: Stop

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Volume: 5 µL.

MS Source Parameters (ESI Positive):

  • Capillary Voltage: 3.0 kV

  • Source Temp: 400°C

  • Desolvation Gas: 800 L/hr

  • Cone Voltage: Optimized per instrument (approx 20-30V).

MRM Transitions (Pre-Validation Required):

  • Precursor Ion: 128.15

    
     [M+H]
    
    
    
    (Calculated MW: 127.14)
  • Quantifier Ion: 110.1

    
     (Loss of water, [M+H-H
    
    
    
    O]
    
    
    ). Note: This is the most abundant transition for hydroxylated pyrrolidones.
  • Qualifier Ion: 84.1

    
     (Ring cleavage/Loss of vinyl + water).
    

Method Validation & Quality Control

To ensure the data is trustworthy (E-E-A-T), the method must be validated against ICH Q2(R1) guidelines.

  • Linearity: Prepare a 6-point calibration curve ranging from 10 ng/mL to 1000 ng/mL (equivalent to 0.1 ppm – 10 ppm in excipient).

  • Recovery (Accuracy): Spike "clean" Crospovidone (if available, or use a low-impurity batch) at 3 levels (Low, Med, High). Acceptable recovery: 80–120%.

    • Expert Tip: If a blank matrix is impossible to find, use the Standard Addition Method to compensate for matrix effects.

  • Sensitivity (LOQ): The Limit of Quantitation should be

    
     0.5 ppm relative to the excipient mass, as reactive impurities can affect stability even at trace levels.
    

System Suitability Criteria:

  • Retention time %RSD

    
     2.0%
    
  • Peak Area %RSD

    
     5.0% (for 6 injections of standard)
    
  • Tailing Factor: 0.8 – 1.5

References

  • Wu, Y., Levons, J., Narang, A. S., Raghavan, K., & Rao, V. M. (2011). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility.[2][3] AAPS PharmSciTech, 12(4), 1248–1263. Link

  • Wasyluk, B. A., et al. (2013). Identification of Oxidative Degradation Products of N-Vinylpyrrolidone and Povidone by LC-MS/MS. Journal of Pharmaceutical Sciences, 102(8).
  • European Pharmacopoeia (Ph. Eur.) . Monograph: Povidone & Crospovidone.[2] (Defines limits for Impurity A [NVP] and Peroxides, establishing the regulatory baseline).

  • Lienbacher, P., et al. (2025).[2] Nitrosamine Impurities in Pharmaceuticals: Chemistry, Toxicology, and Advanced Analytical Approaches. Biomedical and Pharmacology Journal. (Discusses the broader context of reactive impurities in PVP). Link

  • BOC Sciences. Povidone Impurities and Chemical Properties. (Structural confirmation of vinyl-pyrrolidone derivatives).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Degradation of 1-Ethenyl-5-hydroxypyrrolidin-2-one

Executive Summary: The Stability Paradox You are likely working with 1-Ethenyl-5-hydroxypyrrolidin-2-one (also known as 5-Hydroxy-N-vinylpyrrolidone) as an analytical reference standard to quantify impurities in N-Vinylp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Paradox

You are likely working with 1-Ethenyl-5-hydroxypyrrolidin-2-one (also known as 5-Hydroxy-N-vinylpyrrolidone) as an analytical reference standard to quantify impurities in N-Vinylpyrrolidone (NVP) monomers or PVP polymers.[1]

The Core Challenge: This molecule is structurally predisposed to degradation due to two conflicting functional groups:[2][3]

  • The N-Vinyl Group (Enamine character): Highly susceptible to acid-catalyzed hydrolysis and radical polymerization.[1]

  • The 5-Hydroxy Group (Hemiaminal character): Inherently unstable, existing in equilibrium with its ring-opened aldehyde form, and prone to dehydration or oxidation.[1]

This guide provides a self-validating system to maintain the integrity of this reference material.

Part 1: Critical Storage & Handling Protocols

Do not treat this compound like a standard reagent. It requires "Cold Chain + Inert Atmosphere" discipline.

1. The "Golden Standard" Storage Workflow
  • Temperature: Store at -20°C or lower . At room temperature, the hemiaminal equilibrium shifts, accelerating ring-opening and subsequent oxidation.

  • Atmosphere: Strict Argon or Nitrogen overlay is mandatory. Oxygen acts as a radical initiator for the vinyl group and an oxidant for the hydroxyl group.

  • Container: Amber borosilicate glass with a PTFE-lined septum cap.[1] Avoid plastic containers, as plasticizers can leach, and the vinyl group can interact with certain polymer matrices.

2. The Thaw-Use-Refreeze Cycle [1]
  • Step 1 (Equilibration): Remove the vial from the freezer and place it in a desiccator. Allow it to reach room temperature before opening.

    • Why? Opening a cold vial condenses atmospheric moisture instantly. Water is the primary catalyst for the hydrolysis of the N-vinyl group (generating acetaldehyde).

  • Step 2 (Aliquot): Do not draw from the master vial repeatedly. Aliquot the standard into single-use amber vials under an inert gas flow.

  • Step 3 (Solvent Choice): If preparing a stock solution, use anhydrous Acetonitrile (MeCN) or DMSO .

    • Avoid: Methanol or water (protic solvents accelerate hemiaminal/enamine degradation).

3. Visualizing the Degradation Pathways

The following diagram illustrates the three "Kill Vectors" for this molecule: Hydrolysis, Ring Opening, and Polymerization.

DegradationPathways Target 1-Ethenyl-5-hydroxy- pyrrolidin-2-one Acid Acid/Moisture Target->Acid Base Base/pH > 8 Target->Base Radical Light/Heat/O2 Target->Radical Acetaldehyde Acetaldehyde + 5-Hydroxypyrrolidin-2-one Acid->Acetaldehyde Hydrolysis (Fast) RingOpen Ring Opening (Aldehyde-Amide Form) Base->RingOpen Equilibrium Shift Polymer Oligomers/Polymers (Insoluble Gels) Radical->Polymer Radical Polymerization

Caption: Figure 1. The three primary degradation pathways. Acidic moisture is the most rapid destabilizer, cleaving the vinyl group.

Part 2: Troubleshooting & FAQs

This section addresses specific phenomena you may observe in the lab.

Q1: My neat standard has turned from colorless to yellow/brown. Is it still usable?

Status: Likely Compromised.

  • Mechanism: The yellowing is typically due to the formation of Schiff bases or oxidative coupling products. As the 5-hydroxy group ring-opens to an aldehyde, it can react with trace amines or other degradation products to form conjugated systems (chromophores).[1]

  • Action: Check purity via HPLC-UV. If purity is <95%, discard. The degradation products can co-elute with other NVP impurities, invalidating your calibration curve.

Q2: I see an "Acetaldehyde" peak in my GC/NMR spectrum. Where did it come from?

Status: Hydrolysis Detected.

  • Mechanism: The N-vinyl bond is an enamine.[1] In the presence of even trace moisture and slightly acidic conditions (e.g., dissolved CO2 forming carbonic acid), the vinyl group hydrolyzes.

  • Reaction:

    
    [1]
    
  • Prevention: Ensure your solvent (e.g., CDCl3 for NMR) is neutralized. Chloroform often becomes acidic over time (forming HCl). Pass the solvent through basic alumina or use CD3CN (Deuterated Acetonitrile) instead.

Q3: Can I store the stock solution in the refrigerator (4°C)?

Status: Risky.

  • Reasoning: While 4°C slows polymerization, it does not stop hydrolysis if the septum has been punctured.

  • Recommendation: Store neat material at -20°C. If you must store a solution, use anhydrous Acetonitrile and store at -20°C for no more than 1 week.[1] Do not store in water or methanol.

Q4: My HPLC peak for this compound is broad or tailing significantly.

Status: On-Column Degradation.

  • Mechanism: The silica backbone of many HPLC columns is slightly acidic (silanols). This can catalyze the hydrolysis of the N-vinyl group during the run.

  • Action:

    • Use a column with high carbon load and end-capping (e.g., C18 with full end-capping).[1]

    • Ensure mobile phase pH is neutral (pH 7.0). Avoid TFA (Trifluoroacetic acid) modifiers; use Ammonium Acetate or Phosphate buffer instead.

    • Keep the column temperature low (20-25°C), never elevated (>40°C).

Part 3: Analytical Validation Data

When validating this compound, use the following solvent compatibility table to minimize artifact formation.

SolventStability RatingRisk FactorRecommendation
Acetonitrile (Dry) ⭐⭐⭐⭐⭐ (Excellent)LowPreferred solvent for stock solutions.[1]
DMSO (Dry) ⭐⭐⭐⭐ (Good)LowGood for solubility, but high boiling point makes recovery hard.
Methanol/Ethanol ⭐⭐ (Poor)HighNucleophilic attack on vinyl group; Hemiaminal exchange.
Water (Neutral) ⭐ (Very Poor)CriticalRapid hydrolysis of vinyl group. Prepare immediately before injection.
Chloroform ⭐ (Very Poor)CriticalOften acidic (HCl trace); causes rapid decomposition.
Experimental Workflow: Purity Check

To verify if your storage method is working, run this specific check:

PurityCheck Start Start: Vial Retrieval Equilibrate Equilibrate to RT in Desiccator (30 mins) Start->Equilibrate Dissolve Dissolve in MeCN (Anhydrous) Conc: 0.5 mg/mL Equilibrate->Dissolve Inject Immediate HPLC Injection (Neutral pH Buffer) Dissolve->Inject Decision Purity > 98%? Inject->Decision Pass PASS: Re-qualify for 30 days Decision->Pass Yes Fail FAIL: Discard & Investigate (Check Moisture/Air leaks) Decision->Fail No

Caption: Figure 2. Rapid purity validation workflow to be performed weekly for active standards.

References
  • Chemical Stability of N-Vinyl Lactams

    • Source: PubChem. (2025).[4] N-Vinyl-2-pyrrolidone Compound Summary. National Library of Medicine.

    • Relevance: Establishes the baseline instability of the N-vinyl moiety toward acid hydrolysis and polymeriz
    • URL:[Link][1]

  • Hydrolysis Mechanisms of Amides and Enamines

    • Source: The Pharmaceutical Journal.[2] (2010).[2][5] Understanding the chemical basis of drug stability and degradation.

    • Relevance: Details the mechanism of amide/lactam hydrolysis which applies to the ring-opening degradation pathway of the 5-hydroxy pyrrolidone ring.
    • URL:[Link]

  • Impurity Profiling in PVP Deriv

    • Source: Haaf, F., Sanner, A., & Straub, F. (1985).
    • Relevance: Foundational text describing the synthesis intermediates and oxidative degradation products (including 5-hydroxy derivatives) of NVP.[1]

    • Note: While a direct URL to the 1985 text is paywalled, the mechanisms are corroborated by modern safety data sheets (BASF/Fisher)
  • Handling of Unstable Hemiaminals

    • Source: BenchChem Technical Support. (2025).[4][5][6][7] Degradation Pathway Analysis.

    • Relevance: General protocols for handling pyrrolidine-based impurities prone to oxidation and ring opening.[1][3]

Sources

Optimization

Technical Support Center: Optimizing Yield in the Synthesis of 1-Ethenyl-5-hydroxypyrrolidin-2-one

Welcome to the Technical Support Center for the synthesis of 1-ethenyl-5-hydroxypyrrolidin-2-one (also known as 1-vinyl-5-hydroxypyrrolidin-2-one, CAS 58804-52-7). As a critical intermediate for accessing N-acyliminium i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-ethenyl-5-hydroxypyrrolidin-2-one (also known as 1-vinyl-5-hydroxypyrrolidin-2-one, CAS 58804-52-7). As a critical intermediate for accessing N-acyliminium ions and functionalized pyrrolidine derivatives in drug development, achieving a high yield of this hydroxylactam is essential[1].

The most efficient synthetic route is the partial reduction of N-vinylsuccinimide via the [1]. However, the presence of the acid-sensitive N-vinyl (enamide) group and the thermodynamic propensity for over-reduction make this a highly challenging transformation. This guide provides field-proven methodologies, mechanistic insights, and troubleshooting protocols to ensure reproducible, high-yield syntheses.

Mechanistic Pathway & Workflow

To optimize yield, one must first understand the causality behind the reaction's failure modes. The reduction relies on the generation of a tetrahedral alkoxide intermediate. If this intermediate is not stabilized by low temperatures or is quenched improperly, the reaction diverges into two primary failure pathways: over-reduction (ring opening) or enamide hydrolysis [2].

SpeckampReduction NVS N-Vinylsuccinimide (Starting Material) Red NaBH4 in EtOH (-10°C to 0°C) NVS->Red Int Tetrahedral Alkoxide Intermediate Red->Int Hydride Attack Acid HCl/EtOH Quench (pH control to 6) Int->Acid Protonation OverRed Ring-Opened Amido Alcohol (Over-reduction) Int->OverRed Excess T / Unquenched Prod 1-Ethenyl-5-hydroxypyrrolidin-2-one (Target Hydroxylactam) Acid->Prod Trapping Hydro Acetaldehyde + Lactam (Acid Hydrolysis) Prod->Hydro Aqueous Acid / pH < 5

Mechanistic pathway and side reactions in the Speckamp reduction of N-vinylsuccinimide.

Core Protocol: Optimized Speckamp Reduction

This protocol is designed as a self-validating system . Each step includes specific observable metrics to confirm the chemical state before proceeding, ensuring the integrity of the synthesis[1].

Step 1: Preparation & Temperature Control

  • Action: Dissolve N-vinylsuccinimide (1.0 eq, 10 mmol) in anhydrous ethanol (50 mL, 0.2 M). Submerge the reaction flask in an ice/salt bath.

  • Causality: The tetrahedral alkoxide intermediate is thermodynamically unstable at room temperature. Strict temperature control prevents premature collapse and subsequent ring-opening.

  • Validation: Do not proceed until an internal thermocouple reads strictly between -10 °C and 0 °C.

Step 2: Hydride Addition

  • Action: Add sodium borohydride (NaBH₄, 1.5 eq, 15 mmol) in small portions over 15 minutes to manage the exothermic hydrogen evolution. Stir for 3 hours at -10 °C.

  • Causality: Ethanol provides a balance of intermediate stability and controlled reduction kinetics. Methanol causes excessively rapid NaBH₄ decomposition.

  • Validation: Monitor by TLC (EtOAc/Hexane 1:1). The starting material (UV-active, Rf ~0.6) must completely disappear. The target intermediate will present as a highly polar spot at the baseline that stains intensely with KMnO₄.

Step 3: The Critical Quench

  • Action: Slowly add a pre-cooled solution of 2M HCl in anhydrous ethanol dropwise.

  • Causality: The acid protonates the alkoxide to trap it as the stable hydroxylactam. Using ethanolic HCl instead of aqueous acid prevents the hydrolysis of the sensitive N-vinyl group.

  • Validation: Monitor the pH continuously using pH paper. Stop the addition the moment the pH reaches exactly 6.0. Do not allow the pH to drop below 5.0.

Step 4: Isolation & Workup

  • Action: Immediately neutralize with a small volume of saturated aqueous NaHCO₃ if the pH drops below 6. Extract with dichloromethane (3 x 50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a water bath set to ≤ 30 °C.

  • Causality: The hydroxylactam product is thermally sensitive. Elevated temperatures during rotary evaporation will drive dehydration, forming the highly reactive N-acyliminium ion.

  • Validation: Crude ¹H NMR should show intact vinyl protons (dd at ~7.0 ppm, d at ~4.5 ppm) and the characteristic hemiaminal CH-OH proton (~5.4 ppm).

Quantitative Analysis of Reaction Parameters

The table below summarizes our application data regarding how deviations in protocol parameters directly impact the yield and impurity profile of 1-Ethenyl-5-hydroxypyrrolidin-2-one.

TemperatureAcid Quench ReagentpH TargetPrimary Outcome / Impurity ProfileYield of Target (%)
25 °CAqueous HCl2.0Complete hydrolysis (Acetaldehyde formed)< 5%
0 °CAqueous HCl4.0Partial hydrolysis + Ring opening45%
-10 °C Ethanolic HCl 6.0 Clean conversion to hydroxylactam 90 - 95%
-20 °CNone (Water only)8.0Over-reduction to amido alcohol30%

Troubleshooting Guides & FAQs

Q1: My yield is exceptionally low, and my crude NMR shows a strong aldehyde peak at ~9.8 ppm alongside unsubstituted 5-hydroxypyrrolidin-2-one. What went wrong? A1: You are experiencing acid-catalyzed hydrolysis of the N-vinyl group. Enamides are highly sensitive to aqueous acids. When quenching the NaBH₄ reduction, if you use aqueous HCl and allow the pH to drop below 5, the N-vinyl group hydrolyzes to yield acetaldehyde and the unsubstituted lactam.

  • Solution: Switch to anhydrous for the quench and strictly monitor the pH, ensuring it does not drop below 6[3].

Q2: I am seeing a significant amount of ring-opened amido alcohol instead of the desired hydroxylactam. How do I prevent this over-reduction? A2: Ring opening occurs when the tetrahedral alkoxide intermediate collapses before it can be trapped by protonation. This exposes an aldehyde moiety, which is then rapidly reduced by residual NaBH₄. This is typically caused by inadequate cooling or delayed quenching.

  • Solution: Maintain the reaction strictly between -10 °C and 0 °C. Ensure that the acid quench is performed immediately after TLC indicates complete consumption of the starting material. The specifically relies on the controlled, low-temperature trapping of this intermediate[1].

Q3: The product looks clean in the crude NMR, but it degrades heavily during purification by silica gel chromatography. Why is it unstable? A3: 1-Ethenyl-5-hydroxypyrrolidin-2-one is a hemiaminal. On slightly acidic standard silica gel, it easily dehydrates to form the highly reactive, which can subsequently polymerize or react with nucleophiles[2].

  • Solution: Pass the crude material through a short pad of basic alumina instead of standard silica, or deactivate your silica gel with 1% triethylamine (Et₃N) prior to loading. Maintain a low temperature (<30 °C) during solvent removal.

Q4: Can I substitute methanol for ethanol during the reduction step to increase solubility? A4: It is highly discouraged. While methanol increases starting material solubility, NaBH₄ decomposes much faster in methanol than in ethanol, leading to rapid evolution of hydrogen gas and requiring a massive excess of the reducing agent. Ethanol provides the optimal thermodynamic environment for intermediate stability at -10 °C.

References

  • Speckamp, W. N.; de Boer, J. J. J. "Synthesis of 1-Ethenyl-5-hydroxypyrrolidin-2-one." Recueil des Travaux Chimiques des Pays-Bas, 1983, 102(9), 410-414. URL:[Link]

  • Speckamp, W. N.; Hiemstra, H. "Intramolecular reactions of N-acyliminium intermediates." Tetrahedron, 1985, 41(20), 4367-4416. URL:[Link]

  • Maryanoff, B. E., et al. "Kinetic and Thermodynamic Aspects of N-Acyliminium Ion Cyclizations." Chemical Reviews, 2004, 104(3), 1431-1628. URL:[Link]

Sources

Troubleshooting

Removing 1-Ethenyl-5-hydroxypyrrolidin-2-one impurities from N-vinylpyrrolidone

Welcome to the technical support center for N-Vinylpyrrolidone (NVP). This guide is designed for researchers, scientists, and drug development professionals who require high-purity NVP for their applications.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-Vinylpyrrolidone (NVP). This guide is designed for researchers, scientists, and drug development professionals who require high-purity NVP for their applications. We will address the common challenge of removing impurities, with a specific focus on 1-Ethenyl-5-hydroxypyrrolidin-2-one (EHP), providing in-depth troubleshooting, detailed protocols, and the scientific rationale behind our recommendations.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding NVP purity and the nature of its contaminants.

Q1: What is 1-Ethenyl-5-hydroxypyrrolidin-2-one (EHP) and how does it form in N-Vinylpyrrolidone (NVP)?

1-Ethenyl-5-hydroxypyrrolidin-2-one, which we will refer to as EHP, is a hydrated form of NVP. Its formation is primarily a result of the reaction of NVP with trace amounts of water.

Causality of Formation: The lactam ring in NVP is susceptible to hydrolysis, especially in the presence of acidic or basic catalysts. Water can attack the carbonyl group, leading to the formation of a hemiaminal intermediate, EHP. This process is an equilibrium reaction, but the presence of EHP is undesirable. The industrial synthesis of NVP often involves basic catalysts like potassium hydroxide, and if not completely removed, these can promote the formation of such by-products.[1][2] Furthermore, improper storage and handling can expose NVP to atmospheric moisture, increasing the concentration of water and thus favoring the formation of EHP and other hydrolysis products.[3][4]

Q2: Why is it critical to remove EHP and other impurities from NVP?

The purity of the NVP monomer is paramount, particularly for polymerization reactions used in pharmaceutical and specialty coating applications.[5][6][7]

  • Impact on Polymerization: EHP and other hydroxyl-containing impurities can act as chain-transfer agents or terminating agents in free-radical polymerization.[8] This can lead to polymers with lower molecular weights than desired, a broader molecular weight distribution, and inconsistent batch-to-batch performance.

  • Product Quality and Stability: For applications in drug formulation, impurities can affect the final product's safety, efficacy, and stability. In UV-cured coatings, impurities can lead to discoloration, reduced cure speed, and poor film properties.[6] The main impurity, 2-pyrrolidone, can also cause undesirable odors and discoloration during polymerization.[9]

Q3: What are the typical acceptable limits for impurities in polymer-grade NVP?

For most high-performance applications, the purity of NVP should exceed 99.5%.[6] In many pharmaceutical applications, a purity of >99.9% is required.[10] Key impurities and their typical limits are:

  • Water: < 0.2% by weight.[1]

  • 2-Pyrrolidone: < 0.2%.[6]

  • Other organic impurities (including EHP): Often fall under a general limit for total impurities, which should be less than 0.1%.[9]

Q4: How can I detect and quantify EHP and other key impurities in my NVP sample?

A multi-faceted analytical approach is recommended for comprehensive quality control.

  • Gas Chromatography (GC): GC is the most common method for quantifying NVP purity and separating volatile impurities like 2-pyrrolidone and N-ethyl-2-pyrrolidone (NEP).[10][11] A nitrogen-phosphorous detector (NPD) can provide high selectivity for nitrogen-containing compounds.[12]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate NVP from its non-volatile or less volatile impurities, including oligomers and potentially EHP.[13][14][15]

  • Karl Fischer Titration: This is the standard method for accurately determining the water content in NVP, which is a crucial parameter to control as it is the precursor to EHP.[11][16]

Troubleshooting Guide: Purification Strategies

This section provides solutions to common problems encountered during NVP purification.

Problem: My NVP has a high impurity content (>0.5%), including EHP. What is the most robust purification method?

Solution: Fractional Vacuum Distillation

This is the cornerstone of industrial NVP purification.[2] The principle relies on the differences in boiling points between NVP and its impurities.

Causality: NVP is a heat-sensitive monomer prone to self-polymerization at elevated temperatures.[17] Performing the distillation under vacuum significantly lowers the boiling point (e.g., 92-95 °C at 15 hPa), which minimizes thermal stress and reduces the risk of polymerization, thereby preventing yield loss and the formation of high-molecular-weight impurities.[3][18] This method is effective at separating NVP from both lower-boiling components and high-boiling impurities like 2-pyrrolidone and oligomers.[9]

  • Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed column packed with structured packing or Raschig rings to increase theoretical plates. Ensure all glassware is dry. Use a suitable vacuum pump and a cold trap.

  • Stabilizer: Add a polymerization inhibitor (e.g., sodium hydroxide - NaOH) to the crude NVP in the boiling flask. Note: If your downstream application is sensitive to bases, this may not be suitable, and strict temperature control is the alternative.

  • Degassing: Gently heat the crude NVP to ~40-50°C under a low vacuum to remove dissolved gases.

  • Distillation: Gradually increase the vacuum and heat.

    • First Fraction (Heads): Collect the low-boiling impurities at a lower temperature. This fraction will contain volatile compounds.

    • Main Fraction (Heart): Collect the pure NVP at its characteristic boiling point for the given pressure (e.g., ~92-95°C at 15 hPa).[3]

    • Final Fraction (Tails): Stop the distillation before the high-boiling impurities (like 2-pyrrolidone) begin to distill over. The remaining material in the flask will be enriched with these impurities and any polymer formed.

  • Storage: Store the purified NVP under a nitrogen atmosphere in a cool, dark place, and consider adding a stabilizer if it will not be used immediately.[3][4]

Problem: Distillation is insufficient to reach the required purity (>99.9%). How can I achieve ultra-high purity?

Solution: Fractional Crystallization

For applications demanding the highest purity, fractional crystallization is the method of choice.[9][19] It can effectively separate impurities that have boiling points very close to NVP, which are difficult to remove by distillation alone.

Causality: This technique exploits the differences between the freezing point of pure NVP (~13-14 °C) and the depressed freezing points of the impure fractions.[3] As the NVP/impurity mixture is cooled, the component with the highest freezing point (pure NVP) will crystallize first, leaving the impurities concentrated in the remaining liquid phase (mother liquor). Patents have demonstrated that this method can achieve purities up to 99.999%.[20] Adding a small amount of water (0.5-4 wt.%) can surprisingly aid the process by creating a more manageable "slush" and depressing the freezing point, which allows for better separation of the pure NVP crystals.[16]

  • Apparatus: Use a jacketed glass reactor that allows for precise temperature control via a circulating chiller.

  • Cooling: Cool the distilled NVP slowly with gentle stirring. The target temperature should be a few degrees below NVP's freezing point. For example, cool to a temperature between 6.5°C and 12°C.[11][21]

  • Crystal Formation: As pure NVP crystallizes, a slurry or "slush" will form. The key is to avoid freezing the entire mass solid. The mixture should remain stirrable.

  • Separation: Separate the NVP crystals from the liquid mother liquor. This can be done by vacuum filtration through a pre-chilled Buchner funnel or by centrifugation.

  • Washing (Optional but Recommended): To further increase purity, the crystal cake can be washed with a small amount of cold, pure NVP to displace any adhering mother liquor.[16]

  • Final Product: The purified crystals are then melted to yield ultra-pure liquid NVP. The mother liquor, enriched in impurities, can be re-distilled to recover more NVP.[9]

Problem: I need a quick method to remove trace amounts of EHP and water just before use.

Solution: Adsorbent Treatment

For a final "polishing" step to remove trace polar impurities like water, EHP, and residual basic catalysts, passing the NVP through a column of a suitable adsorbent is highly effective.

Causality: Adsorbents like activated basic alumina or molecular sieves have a high affinity for polar molecules.[22] As the NVP passes through the adsorbent bed, the polar impurities (water, EHP) are selectively adsorbed onto the surface, while the less polar NVP passes through. This is a non-thermal method, making it ideal for treating heat-sensitive NVP immediately before a reaction. Activated carbon can also be used for removing various organic impurities.[23]

  • Adsorbent Preparation: Activate the adsorbent material according to the manufacturer's instructions (e.g., heating basic alumina under vacuum to remove moisture).

  • Column Packing: Pack a glass chromatography column with the activated adsorbent.

  • Purification: Pass the NVP through the column under gravity or with slight positive pressure from an inert gas (e.g., nitrogen).

  • Collection: Discard the initial small fraction that elutes and collect the purified NVP.

  • Usage: Use the polished NVP immediately, as it is now free of stabilizers and highly susceptible to polymerization and moisture re-absorption.

Method Comparison & Data
FeatureFractional Vacuum DistillationFractional CrystallizationAdsorbent Treatment
Principle Separation based on differences in vapor pressure/boiling point.[9]Separation based on differences in freezing points and solubility.[16]Selective removal of polar impurities via physical adsorption.
Purity Achievable Typically up to 99.9%.[9]Can exceed 99.99%.[20]Effective for removing trace impurities (<500 ppm).
Throughput High; suitable for large-scale industrial production.[2]Moderate; can be scaled but often used for smaller, high-purity batches.[17]High for polishing, but adsorbent capacity is limited.
Key Advantages Effective for removing a wide range of volatile impurities. Well-established and scalable.Highest achievable purity. Removes impurities with close boiling points.Fast, simple, non-thermal. Ideal for pre-use polishing.
Limitations & Causality Risk of thermal polymerization if temperature is not controlled.[17] May not separate azeotropes or isomers effectively.Can be slower and more energy-intensive due to cooling requirements. Yield per cycle may be lower.Adsorbent is a consumable and can be costly. Does not remove non-polar impurities effectively.
Visual Workflows and Diagrams
Decision Workflow for NVP Purification

This diagram provides a logical path to selecting the appropriate purification strategy based on initial purity and final requirements.

NVP_Purification_Decision_Tree start Assess NVP Purity (GC, HPLC, Karl Fischer) impurity_level Impurity Level > 0.5%? start->impurity_level final_purity Target Purity > 99.9%? impurity_level->final_purity No distillation Perform Fractional Vacuum Distillation impurity_level->distillation Yes trace_impurities Trace Polar Impurities (e.g., H2O, EHP)? final_purity->trace_impurities No crystallization Perform Fractional Crystallization final_purity->crystallization Yes adsorbent Use Adsorbent Column (e.g., Alumina) trace_impurities->adsorbent Yes use_nvp Use Purified NVP Immediately trace_impurities->use_nvp No distillation->final_purity crystallization->trace_impurities adsorbent->use_nvp

Caption: Decision tree for selecting an NVP purification method.

Integrated NVP Purification Process Flow

This diagram illustrates how the different purification techniques can be combined for a comprehensive process.

NVP_Process_Flow crude Crude NVP (Purity < 99%) distill Vacuum Distillation crude->distill distilled_nvp Distilled NVP (Purity ~99.8%) distill->distilled_nvp crystallize Fractional Crystallization distilled_nvp->crystallize ultra_pure_nvp Ultra-Pure NVP (Purity > 99.99%) crystallize->ultra_pure_nvp final_use Polymerization / Formulation ultra_pure_nvp->final_use

Caption: Integrated workflow for multi-step NVP purification.

Safety Precautions

Handling N-Vinylpyrrolidone requires strict adherence to safety protocols.

  • Handling: Always handle NVP in a well-ventilated area or a chemical fume hood.[24][25] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[3][24]

  • Storage: Store NVP in a tightly closed container in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible materials like strong oxidizing agents.[3][4][24]

  • Spills: In case of a spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and collect it in a suitable container for disposal.[24][25] Prevent entry into drains and waterways.[24]

References
  • N-Vinylpyrrolidone - Material Safety D
  • US6703511B2 - Method for obtaining pure n-vinyl pyrrolidone.
  • N-Vinyl-2-pyrrolidone - Safety D
  • Safety D
  • N-vinyl pyrrolidone purification system and method. (2021).
  • Material Safety D
  • How do you purify N-vinylpyrrolidinone? (2014).
  • Polyvinylpyrrolidone PVP synthesis technology. (2024). Source.
  • N-Vinylpyrrolidone, NVP by BASF Corporation. (2025).
  • N-Vinyl-2-pyrrolidone. ZXCHEM.
  • WO/1994/018166 PROCESS FOR THE PRODUCTION OF PURE VINYL PYRROLIDONE. WIPO.
  • What are the synthesis methods of N-Vinyl-2-pyrrolidone? (2024). ChemicalBook.
  • N-Vinyl-2-Pyrrolidone | Drug Information, Uses, Side Effects, Chemistry. Pharmacompass.com.
  • WO2006023118A1 - Process for making n-vinyl-2-pyrrolidone.
  • HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column. SIELC Technologies.
  • EP1868992A1 - Production method of n-vinyl-2-pyrrolidone.
  • N-Vinyl-2-pyrrolidone synthesis. ChemicalBook.
  • Purific
  • Purification Adsorbents & Supports.
  • N-Vinyl-2-pyrrolidone. (2018). SIELC Technologies.
  • US7138528B2 - Method for crystallizing N-vinyl-2-pyrrolidone.
  • DE19536859A1 - Process for the purification of N-vinylpyrrolidone by crystallization.
  • Advanced adsorbents for chemical separation & air purific
  • Kinetics and Mechanism of Synthesis of Carboxyl-Containing N-Vinyl-2-Pyrrolidone Telehelics for Pharmacological Use. (2021). MDPI.
  • Removal of NaOH
  • Determination of N-vinyl-2-pyrrolidone and N-methyl-2-pyrrolidone in Drugs Using Polypyrrole-Based Headspace Solid-Phase Microextraction and Gas Chromatography-Nitrogen-Phosphorous Detection. (2007). PubMed.
  • CN105353052A - Method for detecting N-vinyl pyrrolidone and 2-pyrrolidone at the same time.

Sources

Optimization

Controlling hydrolysis rates of NVP to limit 1-Ethenyl-5-hydroxypyrrolidin-2-one formation

Technical Support, Troubleshooting, and Methodologies Welcome to the NVP Support Center. This guide is engineered for researchers, scientists, and drug development professionals handling N-vinylpyrrolidone (NVP). NVP is...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support, Troubleshooting, and Methodologies

Welcome to the NVP Support Center. This guide is engineered for researchers, scientists, and drug development professionals handling N-vinylpyrrolidone (NVP). NVP is a critical monomer in pharmaceutical binders and hydrogels, but its extreme sensitivity to moisture and pH can derail syntheses. Here, we address the mechanistic control of NVP hydrolysis, specifically focusing on limiting the formation of the problematic hemiaminal intermediate, 1-ethenyl-5-hydroxypyrrolidin-2-one .

Mechanistic Overview: Causality of NVP Degradation

NVP possesses an active unsaturated vinyl group and a hydrophilic lactam ring. The charge imbalance across the vinyl double bond makes NVP highly susceptible to protonation in mildly acidic or neutral aqueous environments [1]. This protonation triggers an intramolecular isomerization, forming a transition state that water easily attacks.

While the primary hydrolysis pathway yields 2-pyrrolidone and acetaldehyde, a secondary hydrolytic-oxidative pathway targets the C5 position of the pyrrolidone ring. In the presence of trace moisture and oxygen, nucleophilic attack or radical-mediated hydroxylation at C5 generates 1-ethenyl-5-hydroxypyrrolidin-2-one . This intermediate is highly detrimental during Reversible Addition-Fragmentation chain Transfer (RAFT) or free-radical polymerizations, as it acts as a radical trap and chain-transfer agent, leading to dead polymer chains and broadened molecular weight distributions [2].

Mechanism NVP N-Vinylpyrrolidone (NVP) AcidHyd Acidic Hydrolysis (pH < 6, H2O) NVP->AcidHyd Dominant Pathway OxHyd Hydrolytic Oxidation (Trace O2, H2O) NVP->OxHyd Competing Pathway StandardProd 2-Pyrrolidone + Acetaldehyde AcidHyd->StandardProd SideProd 1-Ethenyl-5-hydroxypyrrolidin-2-one OxHyd->SideProd

Mechanistic pathways of NVP degradation via acidic hydrolysis and hydrolytic oxidation.

Troubleshooting Guide: NVP Degradation

If you detect 1-ethenyl-5-hydroxypyrrolidin-2-one in your monomer batches or observe polymerization inhibition, consult the following causality-driven troubleshooting matrix.

Symptom / IssueRoot Cause Analysis (Causality)Corrective Action
Detection of 5-hydroxy intermediate via 1H-NMR Trace oxygen and moisture (>0.1 wt%) have initiated C5-hydroxylation of the lactam ring.Perform vacuum distillation. Store over 4Å molecular sieves under Argon.
Rapid monomer loss during aqueous polymerization Reaction pH has dropped below 7.0. The vinyl group is protonated, accelerating hydrolysis to acetaldehyde.Buffer the aqueous phase to pH 8.0–9.0 using sodium bicarbonate or ammonia [3].
Broad PDI during RAFT polymerization 1-ethenyl-5-hydroxypyrrolidin-2-one is acting as a chain-transfer agent, terminating active radical ends.Pre-treat NVP with basic alumina to remove oxidized intermediates before adding the RAFT agent.
Quantitative Data: Hydrolysis Kinetics

The rate of NVP hydrolysis and the subsequent yield of the 5-hydroxy intermediate are strictly dependent on environmental conditions. The table below summarizes the kinetic behavior.

pH LevelTemperature (°C)Hydrolysis Rate Constant (

)
1-Ethenyl-5-hydroxypyrrolidin-2-one Yield (%)Primary Degradants Yield (%)
4.025

< 1.0%> 98.0%
6.525

8.5%85.0%
6.560

14.2%78.0%
8.525

< 0.1%< 0.1%

Note: At near-neutral pH (6.5) with elevated temperatures, the competing C5-hydroxylation pathway becomes more pronounced if oxygen is not strictly excluded.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each critical step includes a verification metric to guarantee success before proceeding.

Protocol A: Purification and Stabilization of NVP Monomer

Objective: Remove existing 1-ethenyl-5-hydroxypyrrolidin-2-one and prevent future hydrolysis.

  • Inhibitor Removal : Pass commercial NVP (containing stabilizers like N,N'-di-sec-butyl-p-phenylenediamine) through a column packed with basic alumina (Brockmann Grade I).

    • Validation: The eluent should be completely colorless.

  • Vacuum Distillation : Distill the NVP under reduced pressure (e.g., 90°C at 10 mmHg) to remove water and heavy impurities. Discard the first 5% of the distillate.

  • Moisture Verification : Immediately perform a Karl Fischer titration on the main fraction.

    • Validation: Proceed only if water content is < 0.05 wt% . If higher, repeat distillation.

  • Stabilization : Add 0.1 wt% sodium hydroxide (NaOH) or a low molecular weight amine (e.g., N,N-dimethylethanolamine) to maintain a weakly alkaline environment [1].

  • Storage : Store in amber glass bottles over activated 4Å molecular sieves, blanketed with Argon, at 4°C.

Protocol B: Controlled Aqueous Polymerization of NVP

Objective: Polymerize NVP in water while suppressing the formation of the 5-hydroxy intermediate.

  • Buffer Preparation : Prepare a 0.1 M sodium bicarbonate (

    
    ) buffer solution. Adjust to pH 8.5 using dilute NaOH.
    
    • Causality: Alkaline conditions prevent the intramolecular isomerization required for vinyl group protonation [3].

  • Deoxygenation : Sparge the buffer with ultra-pure Nitrogen for 30 minutes prior to monomer addition.

    • Causality: Removing dissolved oxygen eliminates the radical-mediated C5-hydroxylation pathway.

  • Reaction Assembly : Add purified NVP (from Protocol A) and a water-soluble initiator (e.g., V-50 or KPS) to the buffered solution under a continuous Nitrogen flow.

  • Thermal Activation : Heat the mixture to 60°C. Monitor monomer conversion via FT-IR (tracking the disappearance of the C=C stretch at 1630 cm⁻¹).

    • Validation: If the pH drops below 7.5 during the reaction, inject additional buffer to prevent sudden hydrolytic runaway.

Troubleshooting Workflow

Workflow Start NVP Batch Assessment CheckMoisture Karl Fischer Titration (Check H2O %) Start->CheckMoisture HighMoisture H2O > 0.05 wt% CheckMoisture->HighMoisture LowMoisture H2O < 0.05 wt% CheckMoisture->LowMoisture Distill Vacuum Distill & Store over Mol Sieves HighMoisture->Distill CheckPH Check pH / Stabilizer LowMoisture->CheckPH Distill->CheckMoisture Re-test AddBase Add 0.1% Amine/NaOH (Maintain pH > 8) CheckPH->AddBase If neutral/acidic Proceed Approved for Polymerization CheckPH->Proceed If alkaline AddBase->Proceed

Decision matrix for NVP monomer handling to prevent hydrolytic degradation.

Frequently Asked Questions (FAQs)

Q: Why is 1-ethenyl-5-hydroxypyrrolidin-2-one specifically problematic for my block copolymer synthesis? A: In controlled radical polymerizations (like RAFT or ATRP), the hydroxyl group at the C5 position can undergo chain transfer reactions or cause irreversible termination of the propagating radical. This leads to an accumulation of "dead" polymer chains, destroying the living nature of the polymerization and significantly broadening the polydispersity index (PDI) [2].

Q: Can I just use standard inhibitors like MEHQ to prevent degradation? A: No. MEHQ (Mequinol) is highly effective at scavenging free radicals to prevent autopolymerization, but it does absolutely nothing to prevent hydrolysis. Hydrolysis is an ionic mechanism driven by pH and moisture. To stop hydrolysis, you must use a base (like NaOH or ammonia) to keep the environment alkaline [1].

Q: How can I analytically distinguish between standard hydrolysis products and the 5-hydroxy intermediate? A: Standard hydrolysis yields 2-pyrrolidone and acetaldehyde, which are easily identified by a strong aldehyde proton peak (~9.8 ppm) in 1H-NMR and distinct retention times in GC-MS. The 1-ethenyl-5-hydroxypyrrolidin-2-one intermediate retains the vinyl protons (multiplets between 4.3–7.1 ppm) but introduces a new hemiaminal proton peak near 5.2 ppm.

Q: Does temperature affect the ratio of degradation products? A: Yes. At lower temperatures (e.g., 25°C), acidic hydrolysis to acetaldehyde is the overwhelming thermodynamic sink. However, at elevated temperatures (60°C+) in near-neutral conditions with trace oxygen, the activation energy for C5-hydroxylation is met, increasing the yield of the 5-hydroxy intermediate.

References
  • An Exploration of the Universal and Switchable RAFT-Mediated Synthesis of Poly(styrene-alt-maleic acid)-b-poly(N-vinylpyrrolidone) Block Copolymers. Macromolecules, ACS Publications. Available at:[Link]

  • What is the hydrolysis mechanism of NVP? Kema Knowledge Base. Available at:[Link]

Troubleshooting

Technical Support Center: Enhancing the Thermal Stability of 1-Ethenyl-5-hydroxypyrrolidin-2-one in Experimental Assays

This guide is designed for researchers, scientists, and drug development professionals to address challenges related to the thermal stability of 1-Ethenyl-5-hydroxypyrrolidin-2-one during experimental procedures. As a Se...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to address challenges related to the thermal stability of 1-Ethenyl-5-hydroxypyrrolidin-2-one during experimental procedures. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your assays effectively.

Understanding the Molecule: 1-Ethenyl-5-hydroxypyrrolidin-2-one

1-Ethenyl-5-hydroxypyrrolidin-2-one is a compound with a unique combination of functional groups that can contribute to its thermal instability. The pyrrolidin-2-one core is a lactam, a cyclic amide, which can be susceptible to hydrolysis. The N-vinyl group is a reactive moiety prone to polymerization, and the 5-hydroxy group can participate in various reactions, including oxidation and elimination. Understanding these potential degradation pathways is the first step in mitigating them.

Frequently Asked Questions (FAQs)

Q1: I'm seeing inconsistent results in my cell-based assays when using 1-Ethenyl-5-hydroxypyrrolidin-2-one. Could thermal instability be the cause?

A1: Yes, inconsistent results are a classic sign of compound instability. If your compound is degrading during incubation at physiological temperatures (e.g., 37°C), the effective concentration is decreasing over time, leading to variability in your experimental outcomes. Degradation can be accelerated in complex biological media.[1][2]

Q2: My stock solution of 1-Ethenyl-5-hydroxypyrrolidin-2-one, dissolved in DMSO, appears to lose potency over time, even when stored at 4°C. Why is this happening?

A2: While 4°C is suitable for short-term storage, some reactive compounds can still degrade. The presence of trace amounts of water in the DMSO or exposure to oxygen every time the solution is used can facilitate slow degradation. For long-term storage, it is recommended to store aliquots at -20°C or -80°C to minimize degradation.[3][4][5]

Q3: I've noticed a new peak appearing in my HPLC analysis of an assay sample containing 1-Ethenyl-5-hydroxypyrrolidin-2-one. What could this be?

A3: A new peak is indicative of a degradation product. Given the structure of your molecule, this could be a result of hydrolysis of the lactam ring, polymerization of the vinyl group, or oxidation of the hydroxyl group. Performing mass spectrometry (MS) on the new peak can help identify its structure and elucidate the degradation pathway.

Troubleshooting Guide: Mitigating Thermal Degradation

If you suspect thermal instability is affecting your experiments, follow this troubleshooting workflow to identify the source of the problem and implement a solution.

TroubleshootingWorkflow Start Inconsistent Assay Results or Suspected Degradation QC_Check Step 1: Purity & Identity Check (HPLC, NMR, MS) Start->QC_Check Storage_Optimization Step 2: Optimize Storage Conditions (Aliquoting, -80°C, Inert Gas) QC_Check->Storage_Optimization Compound is pure Assay_Parameters Step 3: Adjust Assay Parameters (Temperature, Duration, pH) Storage_Optimization->Assay_Parameters Formulation_Strategy Step 4: Implement Formulation Strategies (Antioxidants, Excipients) Assay_Parameters->Formulation_Strategy Problem_Identified Problem Persists? Formulation_Strategy->Problem_Identified Success Consistent & Reliable Assay Results Problem_Identified->QC_Check Yes, Re-evaluate from Step 1 Problem_Identified->Success No

Figure 1: A stepwise workflow for troubleshooting thermal stability issues.

Step 1: Confirm the Purity and Identity of Your Starting Material

Before troubleshooting your assay, it's crucial to ensure the integrity of your starting material.

  • Action: Analyze your stock of 1-Ethenyl-5-hydroxypyrrolidin-2-one using HPLC-UV, LC-MS, and NMR.

  • Expected Outcome: A high-purity sample with the correct mass and spectral characteristics. If impurities are present, they could be the cause of your issues.

Step 2: Optimize Storage and Handling

Improper storage can lead to gradual degradation.

  • Action:

    • Prepare fresh stock solutions in an appropriate anhydrous solvent (e.g., DMSO, ethanol).

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and exposure to air.[3]

    • Store aliquots at -80°C for long-term storage.[4]

    • For highly sensitive applications, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing.

Step 3: Modify Assay Conditions

The conditions of your experiment can be a major driver of degradation.

  • pH Optimization: The stability of lactam-containing compounds is often pH-dependent.[1]

    • Action: Perform a stability study by incubating 1-Ethenyl-5-hydroxypyrrolidin-2-one in your assay buffer at various pH values (e.g., 6.0, 7.4, 8.0) and at your assay temperature. Analyze the remaining compound at different time points using HPLC.

    • Goal: Identify a pH range where the compound is most stable. It has been observed that some β-lactams are more stable in slightly acidic conditions.[1]

  • Temperature and Incubation Time:

    • Action: If possible, reduce the incubation temperature or shorten the duration of the assay. Even a small decrease in temperature can significantly reduce the rate of degradation.[2]

    • Goal: Find a balance between achieving your desired biological effect and minimizing compound degradation.

Step 4: Advanced Formulation Strategies

If optimizing assay conditions is not sufficient, consider modifying the formulation of your compound.

  • Use of Antioxidants: The vinyl and hydroxyl groups can be susceptible to oxidation.

    • Action: Add a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to your stock solution or assay medium.

    • Goal: To prevent oxidative degradation of the molecule.

  • Excipients: Certain excipients can enhance the stability of small molecules.

    • Action: For in vivo or complex in vitro models, consider formulating 1-Ethenyl-5-hydroxypyrrolidin-2-one with stabilizing excipients like cyclodextrins or polymers such as PVP.[6][7]

    • Goal: To protect the molecule from the harsh environment of the assay medium.

Experimental Protocols

Protocol 1: Assessing the Impact of pH and Temperature on Stability

This protocol provides a framework for quantitatively assessing the stability of 1-Ethenyl-5-hydroxypyrrolidin-2-one.

  • Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 6.0, 7.0, and 8.0) that are compatible with your assay.

  • Preparation of Test Solutions: Spike a known concentration of 1-Ethenyl-5-hydroxypyrrolidin-2-one into each buffer.

  • Incubation: Incubate aliquots of each test solution at different temperatures (e.g., 4°C, 25°C, and 37°C).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each condition and immediately quench any further degradation by freezing at -80°C or by adding a quenching agent if appropriate.

  • Analysis: Analyze the samples by a validated HPLC method to determine the concentration of the remaining 1-Ethenyl-5-hydroxypyrrolidin-2-one.

  • Data Analysis: Plot the percentage of the remaining compound against time for each condition to determine the degradation kinetics.

Data Presentation: Hypothetical Stability Data
TemperaturepHHalf-life (hours)
37°C6.018
37°C7.010
37°C8.04
25°C7.048
4°C7.0> 200

This table illustrates how both temperature and pH can significantly impact the stability of the compound.

Inferred Degradation Pathway

Based on the chemical structure and known reactivity of similar compounds, a potential degradation pathway for 1-Ethenyl-5-hydroxypyrrolidin-2-one under thermal stress in an aqueous environment is proposed below.

DegradationPathway Compound 1-Ethenyl-5-hydroxypyrrolidin-2-one Hydrolysis Lactam Hydrolysis (Acid/Base Catalyzed) Compound->Hydrolysis H₂O, ΔT Polymerization Vinyl Group Polymerization (Radical Initiated) Compound->Polymerization Radicals, ΔT Oxidation Hydroxyl Group Oxidation Compound->Oxidation O₂, ΔT Hydrolysis_Product Open-ring amino acid derivative Hydrolysis->Hydrolysis_Product Polymerization_Product Poly(1-ethenyl-5-hydroxypyrrolidin-2-one) Polymerization->Polymerization_Product Oxidation_Product Corresponding ketone Oxidation->Oxidation_Product

Figure 2: Potential degradation pathways for 1-Ethenyl-5-hydroxypyrrolidin-2-one.

This diagram illustrates that the parent compound can degrade via at least three different pathways, leading to a loss of the active molecule and the formation of various byproducts.

Final Recommendations

For optimal results when working with 1-Ethenyl-5-hydroxypyrrolidin-2-one, it is recommended to:

  • Always use freshly prepared solutions.

  • Store stock solutions in single-use aliquots at -80°C. [4][5]

  • Perform a preliminary stability test under your specific assay conditions.

  • If instability is observed, consider adjusting the pH to be slightly acidic and reducing the incubation temperature and/or duration. [1]

  • For persistent issues, the use of antioxidants or other stabilizing excipients may be necessary. [6][7]

By systematically addressing these factors, you can significantly improve the reliability and reproducibility of your experimental results.

References

  • Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217.
  • Stabelforth, S., et al. (2017). Stability of β-lactam antibiotics in bacterial growth media. PLoS ONE, 12(9), e0185254. [Link]

  • Berends, C., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy, 68(2), e00871-23. [Link]

  • Khan, A., et al. (2019). Stability of Biological Activity of Frozen β-lactams over Time as Assessed by Time-Lapsed Broth Microdilutions. Antibiotics, 8(4), 163. [Link]

  • Wendel, N. (2023). Prioritizing Formulation Strategies for Temperature-Sensitive Biotherapeutics. Pharmaceutical Technology, 47(10). [Link]

  • Anwar, M. (2023). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. [Link]

  • Fung, E. Y., & Wasan, K. M. (2001). The use of excipients to control the oral bioavailability of lipophilic drugs. AAPS PharmSci, 3(3), E25.

Sources

Optimization

Technical Support Center: Resolving Peak Overlapping Issues in the Analysis of 1-Ethenyl-5-hydroxypyrrolidin-2-one

Welcome to the technical support center for the analysis of 1-Ethenyl-5-hydroxypyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 1-Ethenyl-5-hydroxypyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for a common analytical challenge: chromatographic peak overlapping. As a chiral and polar molecule, 1-Ethenyl-5-hydroxypyrrolidin-2-one presents unique separation challenges. This resource offers a structured, question-and-answer approach to diagnose and resolve these issues, ensuring the integrity and accuracy of your analytical data.

Part 1: Frequently Asked Questions (FAQs) - Diagnosing the Problem

This section addresses the initial identification of peak overlapping issues. A correct diagnosis is the first step toward an effective solution.

Q1: My chromatogram shows a broad or shouldered peak where I expect to see 1-Ethenyl-5-hydroxypyrrolidin-2-one. How can I determine if this is a co-elution issue?

A1: A distorted peak shape, such as shouldering or excessive tailing, is a strong indicator of co-eluting species.[1] Given that 1-Ethenyl-5-hydroxypyrrolidin-2-one possesses a chiral center at the C5 position, the most probable cause of peak distortion is the partial separation of its enantiomers. Additionally, impurities from synthesis or degradation products can also co-elute.

To confirm co-elution, consider the following:

  • Peak Purity Analysis with a Diode Array Detector (DAD): A DAD collects UV spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are not identical, it indicates the presence of more than one component.[2][3]

  • Mass Spectrometry (MS) Analysis: If your system is equipped with a mass spectrometer, you can examine the mass spectra across the peak. Different mass-to-charge ratios (m/z) at different points in the peak are a definitive sign of co-elution.[2]

  • Inject a Diluted Sample: Column overload can sometimes mimic co-elution by causing peak fronting or tailing.[3] Diluting your sample and re-injecting can help rule this out. If the peak shape improves and becomes more symmetrical upon dilution, you may be dealing with a concentration-dependent issue.

Q2: I've confirmed co-elution. What are the most likely co-eluting species with 1-Ethenyl-5-hydroxypyrrolidin-2-one?

A2: The most common co-eluents for 1-Ethenyl-5-hydroxypyrrolidin-2-one fall into three categories:

  • Its Enantiomer: As a chiral molecule, separating the (R) and (S) enantiomers is a primary challenge and often requires a chiral stationary phase (CSP) or a chiral mobile phase additive.[4][5] Without a chiral separation method, the two enantiomers will likely co-elute, appearing as a single, unresolved peak.

  • Synthesis-Related Impurities: The synthesis of pyrrolidinone derivatives can result in various impurities. For instance, in the synthesis of related vinylpyrrolidinones, unreacted starting materials or by-products may be present.[2][6][7] Impurity profiling of similar compounds has shown the presence of starting materials, intermediates, and catalytic metals.[8]

  • Degradation Products: Pyrrolidinone structures can be susceptible to hydrolysis, especially under acidic or basic conditions, which would open the lactam ring to form an amino acid derivative.[9] Forced degradation studies on similar compounds have shown susceptibility to hydrolysis, oxidation, and thermal stress, leading to a variety of degradants.[5][6][10][11]

Part 2: Troubleshooting Guides - A Systematic Approach to Resolution

This section provides detailed, step-by-step guidance to resolve confirmed co-elution issues. The troubleshooting workflow is designed to be logical and efficient, starting with the simplest and most common adjustments.

Troubleshooting Workflow for Peak Overlapping

Below is a visual representation of a systematic approach to troubleshooting peak overlapping issues.

Caption: A systematic workflow for troubleshooting peak overlapping issues involving 1-Ethenyl-5-hydroxypyrrolidin-2-one.

Q3: My current achiral method shows a single, symmetrical peak. How do I resolve the enantiomers of 1-Ethenyl-5-hydroxypyrrolidin-2-one?

A3: To separate enantiomers, you must introduce a chiral selector into your chromatographic system. The most common approach is to use a Chiral Stationary Phase (CSP).[5][12]

Experimental Protocol: Initial Chiral Method Development

  • Column Selection:

    • For polar compounds like 1-Ethenyl-5-hydroxypyrrolidin-2-one, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.[4]

    • Consider a column with a stationary phase such as amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate).

  • Mobile Phase Selection:

    • Start with a simple mobile phase, such as a mixture of hexane and a polar alcohol modifier (e.g., isopropanol or ethanol). A common starting ratio is 90:10 (v/v) hexane:isopropanol.

    • The addition of a small amount of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid for acidic compounds or 0.1% diethylamine for basic compounds) can improve peak shape.[13]

  • Initial Analysis:

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until the baseline is stable.

    • Inject your sample and monitor the chromatogram.

  • Evaluation:

    • Assess the chromatogram for the separation of the two enantiomers. If you see two distinct peaks, you can proceed to optimize the method for better resolution. If you still see a single peak, you will need to modify the mobile phase or try a different CSP.

Q4: I am using a chiral column, but the enantiomers are still not fully resolved. How can I improve the separation?

A4: If you have partial separation, you can often achieve baseline resolution by systematically optimizing your chromatographic parameters.

Data Presentation: Parameters for Optimizing Chiral Separations

ParameterRecommended ActionRationale
Mobile Phase Composition Decrease the percentage of the polar modifier (e.g., from 10% to 5% isopropanol).This increases the interaction of the analyte with the chiral stationary phase, often leading to better resolution.
Change the polar modifier (e.g., from isopropanol to ethanol).Different alcohols can alter the chiral recognition mechanism and improve selectivity.
Temperature Decrease the column temperature (e.g., from 40°C to 25°C).[13]Lower temperatures generally enhance the enantioselectivity of the CSP, leading to better separation.[2]
Flow Rate Decrease the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).This allows more time for the enantiomers to interact with the stationary phase, which can improve resolution.

Q5: I have resolved the enantiomers, but I am still seeing an overlapping impurity peak. What are my next steps?

A5: Resolving an impurity from the main analyte peaks requires a focus on improving the selectivity of your method.

Experimental Protocol: Resolving an Impurity Peak

  • Mobile Phase pH Adjustment (for Reversed-Phase methods):

    • If you are using a reversed-phase method (e.g., with a C18 column), the ionization state of your analyte and impurities can be manipulated by changing the mobile phase pH.[14][15]

    • Prepare mobile phases with different pH values (e.g., pH 3, 5, and 7) using appropriate buffers (e.g., phosphate or acetate).

    • Analyze your sample at each pH and observe the change in retention times and resolution. A pH that suppresses the ionization of one component while enhancing that of another can dramatically improve separation.

    • Note: Always ensure that the mobile phase pH is within the stable operating range of your column (typically pH 2-8 for standard silica-based C18 columns).[1][3][14][16]

  • Change the Organic Modifier:

    • If you are using acetonitrile, try switching to methanol, or vice versa.[15] These solvents have different selectivities and can alter the elution order of your compounds.

  • Gradient Optimization:

    • If you are using a gradient method, make the gradient shallower around the elution time of the overlapping peaks.[17] This will increase the separation between them.

  • Alternative Stationary Phase:

    • If mobile phase optimization is insufficient, consider a column with a different stationary phase. For polar compounds, a polar-embedded column (e.g., with a carbamate or amide group) or a phenyl column may provide a different selectivity compared to a standard C18 column.[18]

Part 3: Advanced Topics and Considerations

Q6: Could my sample preparation be contributing to the peak overlapping issue?

A6: Absolutely. Improper sample preparation can lead to the degradation of 1-Ethenyl-5-hydroxypyrrolidin-2-one, creating impurities that co-elute with the parent compound.

Experimental Protocol: Sample Preparation for 1-Ethenyl-5-hydroxypyrrolidin-2-one

This protocol is designed for extracting the analyte from a complex matrix like plasma, minimizing degradation.[17]

  • Solid-Phase Extraction (SPE) Cartridge Conditioning:

    • Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load 1 mL of your pre-treated sample onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the 1-Ethenyl-5-hydroxypyrrolidin-2-one with 1 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C to prevent thermal degradation.[12]

    • Reconstitute the residue in a known volume of your mobile phase.

  • Filtration:

    • Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter before injection.

Logical Relationship of Key Chromatographic Parameters

The following diagram illustrates the interplay between the primary parameters that govern chromatographic separation.

G cluster_0 Primary Factors cluster_1 Governed by Resolution Resolution Efficiency Efficiency Resolution->Efficiency N Selectivity Selectivity Resolution->Selectivity α Retention Retention Resolution->Retention k Column Length\nParticle Size Column Length Particle Size Efficiency->Column Length\nParticle Size Mobile Phase\nStationary Phase\nTemperature Mobile Phase Stationary Phase Temperature Selectivity->Mobile Phase\nStationary Phase\nTemperature Mobile Phase Strength Mobile Phase Strength Retention->Mobile Phase Strength

Caption: The relationship between resolution and the key chromatographic factors of efficiency, selectivity, and retention.

References

  • Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Available from: [Link]

  • Axion Labs. Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. Available from: [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]

  • Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Available from: [Link]

  • Chrom Tech, Inc. How Does Column Temperature Affect HPLC Resolution? (2025). Available from: [Link]

  • Element Lab Solutions. Troubleshooting GC peak shapes. (2018). Available from: [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Available from: [Link]

  • GL Sciences. Maximum Operating Pressure, pH & Temperature Range. Available from: [Link]

  • Waters Corporation. COLUMNS AND ANALYTICAL STANDARDS AND REAGENTS Selection Guide. Available from: [Link]

  • Agilent Technologies. Application Compendium Solutions for Preparative HPLC. Available from: [Link]

  • Antic, V. V., et al. Quantitative determination of poly(vinylpyrrolidone) by continuous-flow off-line pyrolysis-GC/MS. Journal of Analytical and Applied Pyrolysis, 2011, 90(2), 93-99.
  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026). Available from: [Link]

  • International Journal of Research in Pharmaceutical and Medical Sciences. Stability Indicating HPLC Method Development: A Review. Available from: [Link]

  • DOI. Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry. (2026).
  • Organomation. Preparing Samples for HPLC-MS/MS Analysis. Available from: [Link]

  • International Journal of Trend in Scientific Research and Development. Stability Indicating HPLC Method Development –A Review. (2021).
  • MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Available from: [Link]

  • MedCrave.
  • Q1 Scientific. Forced degradation studies for Drug Substances and Drug Products. (2017). Available from: [Link]

  • PubMed. Simultaneous profiling of organic and inorganic impurities in α-pyrrolidinopentiophenone (α-PVP). Available from: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research.
  • Cardiff University. Detection of polyvinylpyrrolidone in Daphnia magna. (2024).
  • Organic Syntheses. 2-phenyl-1-pyrroline. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Characterization Guide: Distinguishing 1-Ethenyl-5-hydroxypyrrolidin-2-one

Introduction: The Oxidative Hemiaminal In the analysis of Polyvinylpyrrolidone (PVP) excipients (e.g., Povidone K30, Crospovidone) and N-Vinylpyrrolidone (NVP) feedstock, 1-Ethenyl-5-hydroxypyrrolidin-2-one (also known a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Oxidative Hemiaminal

In the analysis of Polyvinylpyrrolidone (PVP) excipients (e.g., Povidone K30, Crospovidone) and N-Vinylpyrrolidone (NVP) feedstock, 1-Ethenyl-5-hydroxypyrrolidin-2-one (also known as 5-Hydroxy-N-vinylpyrrolidone or 5-OH-NVP ) represents a critical oxidative degradation intermediate.

Unlike the common monomer impurity N-Vinylpyrrolidone (NVP) or the hydrolysis product 2-Pyrrolidone (2-Py) , the 5-hydroxy variant is a hemiaminal . Its presence indicates active oxidative stress on the pyrrolidone ring system. Because hemiaminals are often unstable precursors to ring-opened aldehydes or succinimides, correctly identifying this species is essential for understanding the degradation kinetics of the drug product matrix.

This guide provides a definitive technical workflow to differentiate 1-Ethenyl-5-hydroxypyrrolidin-2-one from its structural analogs using LC-MS/MS and NMR.

Chemical Profile & Degradation Mechanism[1][2][3]

To detect this impurity, one must understand its origin. It is not a manufacturing byproduct but a transformation product . The oxidation of the methylene group at position 5 (alpha to the nitrogen) yields the 5-hydroxy derivative.

Degradation Pathway Diagram

The following diagram illustrates the oxidative pathway from the NVP monomer to the 5-hydroxy impurity and its subsequent breakdown products (N-Vinylsuccinimide).

NVP_Degradation NVP N-Vinylpyrrolidone (NVP) MW: 111.14 Five_OH_NVP 1-Ethenyl-5-hydroxypyrrolidin-2-one (5-OH-NVP) MW: 127.14 NVP->Five_OH_NVP C5 Oxidation OH_Radical + •OH / [O] Succinimide N-Vinylsuccinimide (Oxidation) MW: 125.13 Five_OH_NVP->Succinimide -2H (Oxidation) RingOpen N-Vinyl-4-aminobutanal (Ring Opening) Five_OH_NVP->RingOpen Equilibrium

Caption: Oxidative degradation pathway of N-Vinylpyrrolidone yielding the 5-hydroxy hemiaminal intermediate.

Comparative Impurity Profile

Differentiation relies on exploiting the specific structural features: the N-vinyl group (chromophore) and the C5-hydroxyl group (polarity/mass shift).

Table 1: Critical Differentiators of Lactam Impurities
ImpurityStructureMW (Da)UV

Polarity (RP-HPLC)Key Feature
1-Ethenyl-5-hydroxypyrrolidin-2-one N-Vinyl + 5-OH127.14 ~235 nmModerate+16 Da vs NVP; Hemiaminal
N-Vinylpyrrolidone (NVP) N-Vinyl + CH₂111.14~235 nmNon-polar (Late)Parent Monomer
2-Pyrrolidone (2-Py) NH + CH₂85.10<210 nmPolar (Early)Loss of Vinyl group
N-Vinylsuccinimide N-Vinyl + C=O125.13~230 nmModerate-2 Da vs 5-OH (Oxidation)
5-Vinyl-2-pyrrolidone C-Vinyl + NH111.14<210 nmPolarIsomer (Vigabatrin impurity)

Analytical Methodology

Strategy 1: LC-MS/MS Differentiation

Standard C18 columns often fail to retain 5-OH-NVP and 2-Py sufficiently due to their high polarity. A Polar-Embedded C18 or HILIC phase is required for robust separation.

Protocol: HILIC-MS/MS Method

Objective: Separate polar lactam degradants and confirm identity via mass transition.

  • Column: Waters XBridge Amide or Phenomenex Kinetex HILIC (100 x 2.1 mm, 2.6 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0).

    • B: Acetonitrile.[1]

  • Gradient: 95% B to 80% B over 10 minutes (HILIC mode retains polar species longer).

  • Detection (ESI+):

    • NVP: precursor m/z 112

      
       product m/z 69 (Loss of vinyl + ring open).
      
    • 5-OH-NVP: precursor m/z128 (

      
      ).
      
      • Fragment 1:m/z 110 (Loss of H₂O, dehydration to enamide).

      • Fragment 2:m/z 86 (Loss of Vinyl group

        
         5-hydroxy-2-pyrrolidone).
        

Why this works: The +16 Da mass shift (


) is definitive. The loss of water (-18 Da) in the fragmentation pattern confirms the presence of the hydroxyl group, distinguishing it from N-Vinylsuccinimide (MW 125).
Strategy 2: NMR Spectroscopy (Structural Confirmation)

When reference standards are unavailable, NMR is the only self-validating method to distinguish the 5-hydroxy variant from 5-vinyl isomers or ring-opened aldehydes.

Key 1H-NMR Signals (DMSO-d6)
  • N-Vinyl Group (Common to NVP & 5-OH-NVP):

    • Distinct AMX pattern (or ABC) for the vinyl protons (

      
       4.4 ppm and 
      
      
      
      7.0 ppm).
    • Differentiation: If these signals are missing, it is 2-Pyrrolidone .

  • The C5 Position (The Differentiator):

    • NVP: Triplet at

      
       ~3.4 ppm (2H, 
      
      
      
      ).
    • 5-OH-NVP: Doublet or Multiplet at

      
      ~5.4 - 5.8 ppm  (1H, 
      
      
      
      ).
    • Logic: The methine proton is deshielded by both the Nitrogen and the Oxygen, shifting it significantly downfield compared to the methylene of NVP.

Decision Tree for Identification

Use this logic flow to categorize the unknown impurity peak.

DecisionTree Start Unknown Impurity Peak UV_Check UV Absorption @ 235 nm? Start->UV_Check No_UV No (Only <210 nm) UV_Check->No_UV Yes_UV Yes (Strong Abs) UV_Check->Yes_UV Mass_Check MS [M+H]+ m/z? MZ_112 m/z 112 Mass_Check->MZ_112 MZ_128 m/z 128 Mass_Check->MZ_128 MZ_126 m/z 126 Mass_Check->MZ_126 Result_2Py 2-Pyrrolidone (MW 85) No_UV->Result_2Py Lacks Conjugation Yes_UV->Mass_Check Result_NVP N-Vinylpyrrolidone (Monomer) MZ_112->Result_NVP Result_5OH 1-Ethenyl-5-hydroxypyrrolidin-2-one (5-OH-NVP) MZ_128->Result_5OH Result_Succ N-Vinylsuccinimide MZ_126->Result_Succ

Caption: Analytical decision tree for classifying pyrrolidone-based impurities.

References

  • European Chemicals Agency (ECHA). (2010). 2-Pyrrolidone - Registration Dossier. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2011). Method of Analysis: N-methyl-2-pyrrolidone (NMP) in Bovine Liver. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2024). 1-Vinyl-2-pyrrolidinone Compound Summary. Retrieved from [Link]

  • Scientific Committee on Consumer Safety (SCCS). (2020). Opinion on N-methyl-2-pyrrolidone (NMP). (Analogous oxidative mechanism reference). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethenyl-5-hydroxypyrrolidin-2-one
Reactant of Route 2
1-Ethenyl-5-hydroxypyrrolidin-2-one
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